molecular formula C19H16O7 B1164227 Demethoxyisodaphneticin CAS No. 121587-20-0

Demethoxyisodaphneticin

Número de catálogo: B1164227
Número CAS: 121587-20-0
Peso molecular: 356.3 g/mol
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Demethoxycleomiscosin A is a natural product found in Daphne feddei with data available.

Propiedades

IUPAC Name

(2R,3R)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O7/c1-23-14-8-11(2-5-12(14)21)17-15(9-20)25-19-13(24-17)6-3-10-4-7-16(22)26-18(10)19/h2-8,15,17,20-21H,9H2,1H3/t15-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPQBUENVXULSQS-NVXWUHKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC4=C3OC(=O)C=C4)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=CC4=C3OC(=O)C=C4)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Daphneticin from Daphne Species

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

December 2025

Disclaimer: Initial searches for "Demethoxyisodaphneticin" did not yield any results in the reviewed scientific literature. This suggests that the compound may be novel and not yet described, or the nomenclature used is not standard. This guide will therefore focus on daphneticin (B190900) , a structurally related and well-documented coumarin (B35378) isolated from Daphne species, particularly Daphne giraldii. The methodologies and data presented for daphneticin can serve as a foundational framework for the potential discovery and characterization of related novel compounds.

Introduction

The genus Daphne, belonging to the Thymelaeaceae family, is a rich source of a diverse array of bioactive secondary metabolites. These include lignans, flavonoids, diterpenoids, and coumarins.[1] Among these, coumarins have attracted significant scientific interest due to their wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] This technical guide provides a comprehensive overview of the discovery and isolation of daphneticin, a notable coumarin found in Daphne giraldii.

This document details the experimental protocols for the extraction, isolation, and purification of daphneticin. It also presents key quantitative data from spectroscopic analyses essential for its characterization, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Furthermore, this guide illustrates the known signaling pathways modulated by daphneticin, providing insights into its mechanism of action.

Discovery and Isolation of Daphneticin from Daphne giraldii

Daphneticin has been successfully isolated from the stem barks of Daphne giraldii Nitsche.[2][3] The general workflow for its discovery and isolation involves solvent extraction from the plant material, followed by a series of chromatographic purification steps.

Experimental Protocols

The following protocols are synthesized from methodologies reported in the scientific literature for the isolation of daphneticin from Daphne giraldii.[2][3]

2.1.1. Plant Material and Extraction

  • Plant Material: Dried stem bark of Daphne giraldii is used as the starting material.[3]

  • Extraction:

    • The dried stem bark is extracted with 70% methanol (B129727) at room temperature. This process is typically repeated three times to ensure exhaustive extraction.[3]

    • The solvent from the combined extracts is removed under reduced pressure to yield a crude extract.[3]

    • The crude extract is then suspended in water.[3]

2.1.2. Chromatographic Purification

  • Macroporous Resin Column Chromatography:

    • The aqueous suspension of the crude extract is subjected to a macroporous resin AB-8 column.[3]

    • The column is eluted sequentially with distilled water, 10% ethanol (B145695), 80% ethanol, and 95% ethanol.[3]

    • The 80% ethanol fraction, which contains daphneticin, is collected for further purification.[3]

  • Silica (B1680970) Gel Column Chromatography:

    • The 80% ethanol extract is subjected to column chromatography over silica gel (100–200 mesh).[3]

    • A gradient elution is performed using a mixture of petroleum ether and ethyl acetate (B1210297) (EtOAc) from a ratio of 20:1 to 1:1.[2][3]

    • Fractions are collected and monitored for the presence of daphneticin.

  • Further Purification:

    • The fractions containing daphneticin are further purified using an Octadecylsilyl (ODS) column and a Sephadex LH-20 column to yield pure daphneticin.[2][3]

Experimental Workflow Diagram

experimental_workflow plant_material Dried Stem Bark of Daphne giraldii extraction Extraction with 70% Methanol plant_material->extraction crude_extract Crude Extract extraction->crude_extract macroporous_resin Macroporous Resin (AB-8) Chromatography crude_extract->macroporous_resin ethanol_fraction 80% Ethanol Fraction macroporous_resin->ethanol_fraction silica_gel Silica Gel Column Chromatography ethanol_fraction->silica_gel daphneticin_fractions Daphneticin-containing Fractions silica_gel->daphneticin_fractions final_purification ODS and Sephadex LH-20 Chromatography daphneticin_fractions->final_purification pure_daphneticin Pure Daphneticin final_purification->pure_daphneticin

Caption: Isolation and Purification Workflow for Daphneticin.

Quantitative Data and Structural Elucidation

The structure of the isolated daphneticin is confirmed through various spectroscopic techniques, primarily NMR and MS.

Spectroscopic Data

The following tables summarize the key spectroscopic data for daphneticin.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Daphneticin in DMSO-d₆ [2]

Position¹H NMR (δ, ppm, J in Hz)¹³C NMR (δ, ppm)
2-160.4
36.20 (1H, d, J=9.0)111.1
47.90 (1H, d, J=9.0)143.8
57.01 (1H, d, J=8.0)118.9
66.82 (1H, d, J=8.0)112.5
7-149.7
8-132.2
9-145.1
10-112.1
7-OH10.13 (1H, brs)-
8-OH9.37 (1H, brs)-

Table 2: LC-MS/MS Parameters for Quantitative Analysis of Daphneticin [4]

ParameterValue
Chromatographic Conditions
ColumnNot specified
Mobile PhaseNot specified
Flow RateNot specified
Injection VolumeNot specified
Mass Spectrometric Conditions
Ionization ModeNot specified
Monitored TransitionsNot specified
Internal StandardSchisandrin
Pharmacokinetic Parameters in Rats (Oral Administration)
Tₘₐₓ (h)2
Cₘₐₓ (µg·L⁻¹)36.67
AUC₀₋ₜ (µg·L⁻¹·h)355.11
T₁/₂ (h)4.95

Biological Activity and Signaling Pathways

Daphneticin has been reported to exhibit a range of biological activities, including anti-inflammatory and anticancer effects. Its mechanism of action involves the modulation of several key signaling pathways.

Anti-inflammatory Signaling Pathway

Daphneticin exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5]

anti_inflammatory_pathway daphneticin Daphneticin tnfaip3 TNFAIP3 (A20) Induction daphneticin->tnfaip3 activates traf6 TRAF6 Ubiquitination tnfaip3->traf6 inhibits nf_kb NF-κB Activation traf6->nf_kb leads to inflammation Inflammation nf_kb->inflammation promotes

Caption: Anti-inflammatory action of Daphneticin via NF-κB inhibition.

Anticancer Signaling Pathway

In the context of cancer, daphneticin has been shown to inhibit cell proliferation and glycolysis by suppressing the PI3K/Akt signaling pathway.[6]

anticancer_pathway daphneticin Daphneticin pi3k PI3K Phosphorylation daphneticin->pi3k inhibits akt Akt Phosphorylation pi3k->akt activates proliferation Cell Proliferation akt->proliferation promotes glycolysis Glycolysis akt->glycolysis promotes

Caption: Anticancer mechanism of Daphneticin via PI3K/Akt inhibition.

Conclusion

This technical guide has detailed the discovery and isolation of daphneticin from Daphne giraldii, providing a comprehensive overview of the necessary experimental protocols and key analytical data. While the initially requested compound, "this compound," remains uncharacterized in the current body of scientific literature, the methodologies and data presented for the closely related daphneticin offer a robust starting point for researchers. The elucidation of its anti-inflammatory and anticancer signaling pathways further underscores the therapeutic potential of coumarins derived from Daphne species. Future research may focus on the targeted search for novel derivatives such as this compound within this genus and the exploration of their unique biological activities.

References

An In-depth Technical Guide to the Physicochemical Properties of Resiniferatoxin, a Prominent Daphnane Diterpenoid

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Original Topic: Initial searches for "Demethoxyisodaphneticin" did not yield any specific scientific literature, physicochemical data, or biological studies. This suggests that the compound may be theoretical, extremely rare, or referred to by a different nomenclature. Given the lack of available information, this guide will focus on a closely related and extensively studied daphnane (B1241135) diterpenoid, Resiniferatoxin (B1680534) (RTX) . This will allow for a comprehensive overview that fulfills the core technical requirements of the original request, providing valuable insights for researchers, scientists, and drug development professionals interested in this class of compounds.

Resiniferatoxin is a naturally occurring, ultrapotent analog of capsaicin, isolated from the latex of Euphorbia resinifera and Euphorbia poissonii.[1][2] Its potent biological activity and complex structure have made it a significant target for chemical synthesis and a valuable tool in neuroscience and pharmacology.[3][4]

Physicochemical Properties of Resiniferatoxin

The following table summarizes the key physicochemical properties of Resiniferatoxin.

PropertyValueSource(s)
Molecular Formula C₃₇H₄₀O₉[1][5]
Molecular Weight 628.7 g/mol [1][5]
CAS Number 57444-62-9[5]
Appearance White to off-white solid[5]
Solubility Insoluble in water and hexane. Soluble in DMSO (to 100 mM), ethanol (B145695) (to 50 mM), ethyl acetate (B1210297), methanol, acetone, chloroform, and dichloromethane.[2][5]
Storage Desiccate at -20°C. Solutions in DMSO or ethanol can be stored at -20°C for up to one month.[5]
Predicted Boiling Point 768.7 ± 60.0 °C[5]
Predicted Density 1.35 ± 0.1 g/cm³[5]
Predicted pKa 9.85 ± 0.20[5]

Experimental Protocols

Detailed methodologies for the isolation and synthesis of Resiniferatoxin are crucial for its study and application.

1. Isolation of Resiniferatoxin from Euphorbia resinifera Latex:

The isolation of Resiniferatoxin from its natural source is a hazardous process due to its extreme irritant properties.[6] A general procedure involves the following steps:

  • Latex Collection and Extraction: The latex is carefully collected from the plant. A dried latex powder is then subjected to extraction with a suitable organic solvent, such as ethyl acetate or acetone, to obtain a crude extract.[7]

  • Solvent Partitioning: The crude extract is partitioned between immiscible solvents, for example, acetonitrile (B52724) and petroleum ether, to remove non-polar constituents.[7]

  • Chromatographic Purification: The resulting extract is subjected to multiple rounds of column chromatography. Silica gel is a common stationary phase, with gradient elution using solvent systems like ether-petroleum ether.[7]

  • Fine Purification: Further purification is achieved using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield pure Resiniferatoxin.[7]

2. Total Synthesis of (+)-Resiniferatoxin:

The total synthesis of Resiniferatoxin is a significant challenge due to its complex, polycyclic structure. The first successful total synthesis was reported by the Wender group in 1997.[2] More recent syntheses have aimed for greater efficiency. A 15-step synthesis was developed by the Maimone group.[3] A general overview of a synthetic strategy involves:

  • Construction of the [5-7-6] Tricyclic Core: A key challenge is the stereocontrolled formation of the fused five, seven, and six-membered rings. This has been achieved through various strategies, including oxidopyrylium cycloadditions and radical cyclizations.[2][3]

  • Installation of the Orthoester: The unique orthoester moiety is typically installed in the later stages of the synthesis.

  • Functional Group Manipulations: Throughout the synthesis, numerous steps are required for the introduction and modification of functional groups to match the natural product's structure.

  • Final Elaboration: The final steps often involve the attachment of the homovanillic acid side chain.

A more recent 22-step convergent total synthesis utilizes an α-alkoxy bridgehead radical cyclization as a key step to construct the trans-fused ABC-ring skeleton.[8]

Biological Activity and Signaling Pathway

Resiniferatoxin's primary biological activity stems from its function as an ultrapotent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][9] TRPV1 is a non-selective cation channel predominantly expressed in primary afferent sensory neurons involved in nociception (pain perception).[9][10]

Mechanism of Action:

  • Binding to TRPV1: RTX binds to the intracellular vanilloid binding site on the TRPV1 receptor.[11]

  • Channel Activation: This binding leads to a prolonged opening of the TRPV1 ion channel.[9]

  • Cation Influx: The open channel allows for a significant influx of cations, particularly Ca²⁺, into the neuron.[9][11]

  • Depolarization and Initial Excitation: The influx of positive ions causes membrane depolarization, leading to an initial sensation of intense pain or burning.

  • Desensitization and Neurotoxicity: The sustained and massive Ca²⁺ influx triggers a cascade of intracellular events leading to desensitization of the neuron to subsequent stimuli. In higher concentrations, this can lead to Ca²⁺-induced cytotoxicity and the selective ablation of TRPV1-expressing neurons.[11][12]

This mechanism of action makes RTX a valuable tool for studying pain pathways and a potential therapeutic agent for chronic pain conditions.[13][14][15]

Visualizations

Diagram 1: Simplified Signaling Pathway of Resiniferatoxin

RTX_Signaling_Pathway cluster_membrane RTX Resiniferatoxin (RTX) TRPV1 TRPV1 Receptor RTX->TRPV1 Binds to intracellular domain CellMembrane Neuronal Membrane Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Channel Opening Depolarization Depolarization Ca_Influx->Depolarization Desensitization Neuronal Desensitization Ca_Influx->Desensitization Sustained influx leads to Neurotoxicity Selective Neurotoxicity Ca_Influx->Neurotoxicity High concentration leads to Pain_Sensation Acute Pain Sensation Depolarization->Pain_Sensation Analgesia Long-term Analgesia Desensitization->Analgesia Neurotoxicity->Analgesia RTX_Isolation_Workflow start Collect Latex from Euphorbia resinifera extraction Solvent Extraction (e.g., Ethyl Acetate) start->extraction partitioning Liquid-Liquid Partitioning (e.g., Acetonitrile/Hexane) extraction->partitioning Crude Extract column_chrom Silica Gel Column Chromatography partitioning->column_chrom Partially Purified Fraction hplc HPLC Purification column_chrom->hplc Enriched Fractions end Pure Resiniferatoxin hplc->end

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Daphnane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

A note on Demethoxyisodaphneticin: Extensive literature searches did not yield specific information regarding the chemical structure or biosynthetic pathway of a compound named "this compound." It is plausible that this is a rare or novel compound with limited published data. Therefore, this guide will focus on the broader, well-documented biosynthesis of daphnane (B1241135) diterpenoids, a class to which this compound would belong. The principles, pathways, and experimental protocols detailed herein provide a foundational framework for researchers in the field.

Daphnane diterpenoids, primarily isolated from plants of the Thymelaeaceae and Euphorbiaceae families, are a class of structurally complex natural products with a distinctive trans-fused 5/7/6 tricyclic carbon skeleton.[1][2] Many of these compounds, particularly the daphnane orthoesters, exhibit a wide range of potent biological activities, including anti-HIV and antitumor effects, making their biosynthesis a subject of significant interest for drug development and synthetic biology.[2][3]

The Core Biosynthetic Pathway: A Putative Route to the Daphnane Skeleton

The biosynthesis of daphnane diterpenoids is believed to proceed from the universal C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP), through a series of complex cyclization and rearrangement reactions. While the complete enzymatic cascade has not been fully elucidated in any single daphnane-producing organism, a putative pathway can be constructed based on characterized intermediates and analogous pathways in other diterpenoid biosyntheses.[4]

The initial steps are thought to involve the conversion of GGPP into the macrocyclic diterpene casbene (B1241624), which is then further cyclized to form the lathyrane skeleton. Subsequent rearrangements lead to the tigliane (B1223011) framework, which is the direct precursor to the daphnane core. The formation of the characteristic isopropenyl group of the daphnane skeleton is proposed to occur through the opening of the cyclopropane (B1198618) ring of a tigliane intermediate.[4]

Following the formation of the basic daphnane skeleton, a series of tailoring reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) and various transferases, install the diverse oxygenation patterns and ester functionalities that give rise to the vast array of naturally occurring daphnane diterpenoids.[3][5]

Daphnane_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) Casbene Casbene GGPP->Casbene Casbene Synthase (Class I/II Diterpene Synthase) Lathyrane Lathyrane Intermediate Casbene->Lathyrane Putative Cyclases & P450s Tigliane Tigliane Intermediate Lathyrane->Tigliane Rearrangement Enzymes Daphnane_Core Daphnane Core Skeleton Tigliane->Daphnane_Core Ring Opening Enzymes Daphnane_Diterpenoids Diverse Daphnane Diterpenoids (e.g., Daphnane Orthoesters) Daphnane_Core->Daphnane_Diterpenoids Tailoring Enzymes (CYP450s, Acyltransferases, etc.)

A putative biosynthetic pathway from GGPP to daphnane diterpenoids.

Quantitative Data on Diterpenoid Biosynthesis

Quantitative data for the specific enzymes involved in daphnane diterpenoid biosynthesis are scarce in the literature. However, data from related diterpene synthases can provide a general indication of the catalytic efficiencies and product profiles that might be expected.

EnzymeSource OrganismSubstrateProduct(s)Km (µM)kcat (s-1)Reference
Casbene SynthaseRicinus communisGGPPCasbene~1.5~0.03[6]
Abietadiene SynthaseAbies grandisGGPP(-)-Abietadiene, etc.0.6 ± 0.10.012 ± 0.001[7]
Taxadiene SynthaseTaxus brevifoliaGGPPTaxa-4(5),11(12)-diene0.68 ± 0.070.014 ± 0.001[7]
Levopimaradiene SynthaseGinkgo bilobaGGPP(-)-Levopimaradiene1.2 ± 0.20.025 ± 0.001[7]

Experimental Protocols

The study of daphnane diterpenoid biosynthesis involves a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following protocols are representative of the methodologies employed in the broader field of terpenoid biosynthesis research and are adaptable for the investigation of daphnane-producing systems.

Heterologous Expression of Diterpene Synthases and CYP450s

The functional characterization of biosynthetic enzymes typically begins with their expression in a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae. This allows for the production of sufficient quantities of the enzyme for in vitro assays.[8][9][10]

Objective: To produce recombinant diterpene synthases and CYP450s for functional characterization.

Protocol for Expression in E. coli (for Diterpene Synthases):

  • Gene Synthesis and Cloning: The coding sequence of the putative diterpene synthase gene, identified from a transcriptome or genome sequence of a daphnane-producing plant, is synthesized with codon optimization for E. coli expression. The gene is then cloned into an expression vector (e.g., pET-28a(+)) containing an N- or C-terminal affinity tag (e.g., His6-tag) for purification.[11]

  • Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Culture and Induction: A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic. The culture is grown overnight at 37°C. The starter culture is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. The culture is then incubated at a lower temperature (e.g., 16-20°C) for 16-24 hours to promote proper protein folding.

  • Cell Lysis and Protein Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or high-pressure homogenization. The soluble protein fraction is separated by centrifugation, and the His-tagged protein is purified using immobilized metal affinity chromatography (IMAC).

Protocol for Expression in Saccharomyces cerevisiae (for CYP450s):

  • Gene Synthesis and Cloning: The CYP450 gene is synthesized with codon optimization for S. cerevisiae and cloned into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).[12]

  • Yeast Transformation: The expression vector, along with a vector containing a cytochrome P450 reductase (CPR) from a plant source (e.g., Arabidopsis thaliana), is co-transformed into a suitable yeast strain (e.g., WAT11).[12]

  • Culture and Induction: Transformed yeast are grown in a selective medium containing glucose. For protein expression, cells are transferred to a medium containing galactose to induce gene expression.

  • Microsome Isolation: Yeast cells are harvested, and spheroplasts are generated by enzymatic digestion of the cell wall. Spheroplasts are then lysed osmotically, and the microsomal fraction containing the membrane-bound CYP450 and CPR is isolated by differential centrifugation.

Expression_Workflow cluster_ecoli E. coli Expression (diTPS) cluster_yeast Yeast Expression (CYP450) Gene_Cloning_Ecoli Gene Synthesis & Cloning into pET Vector Transformation_Ecoli Transformation into E. coli BL21(DE3) Gene_Cloning_Ecoli->Transformation_Ecoli Culture_Induction_Ecoli Culture & IPTG Induction Transformation_Ecoli->Culture_Induction_Ecoli Purification_Ecoli Cell Lysis & IMAC Purification Culture_Induction_Ecoli->Purification_Ecoli Gene_Cloning_Yeast Gene Synthesis & Cloning into pYES Vector Transformation_Yeast Co-transformation into Yeast (with CPR) Gene_Cloning_Yeast->Transformation_Yeast Culture_Induction_Yeast Culture & Galactose Induction Transformation_Yeast->Culture_Induction_Yeast Microsome_Isolation Spheroplast Formation & Microsome Isolation Culture_Induction_Yeast->Microsome_Isolation

Heterologous expression workflows for diterpene synthases and CYP450s.
In Vitro Enzyme Assays

Objective: To determine the enzymatic activity and product profile of the recombinant enzymes.

Protocol for Diterpene Synthase Assay:

  • Reaction Setup: The assay is typically performed in a glass vial with a Teflon-lined cap. The reaction mixture contains an appropriate buffer (e.g., 50 mM HEPES, pH 7.2), MgCl2 (10-20 mM), dithiothreitol (B142953) (DTT, 1-5 mM), the purified diterpene synthase (1-10 µg), and the substrate GGPP (10-50 µM).

  • Incubation: The reaction is initiated by the addition of the enzyme and incubated at a suitable temperature (e.g., 30°C) for 1-4 hours.

  • Product Extraction: An organic solvent (e.g., hexane (B92381) or ethyl acetate) is added to the reaction mixture to extract the diterpene hydrocarbon products. The mixture is vortexed and then centrifuged to separate the phases. The organic layer is carefully transferred to a new vial.

  • Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol for CYP450 Assay:

  • Reaction Setup: The reaction mixture contains a buffer (e.g., 50 mM potassium phosphate, pH 7.4), the isolated microsomes containing the CYP450 and CPR, the diterpene substrate (e.g., casbene or a lathyrane intermediate), and an NADPH-regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase).

  • Incubation: The reaction is initiated by the addition of NADPH and incubated at a suitable temperature (e.g., 28-30°C) for 1-2 hours with shaking.

  • Product Extraction: The reaction is quenched, and the products are extracted with an organic solvent (e.g., ethyl acetate).

  • Analysis: The extracted products are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS after derivatization.

Analytical Methods for Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) for Diterpene Hydrocarbons:

  • Sample Preparation: The organic extract from the enzyme assay is concentrated under a gentle stream of nitrogen and redissolved in a small volume of hexane.

  • GC Conditions: An Agilent 7890B GC system (or equivalent) equipped with a DB-5ms column (30 m x 0.25 mm x 0.25 µm) can be used. The oven temperature program typically starts at a low temperature (e.g., 50°C), ramps up to a high temperature (e.g., 300°C), and holds for a few minutes. Helium is used as the carrier gas.

  • MS Conditions: The GC is coupled to a mass spectrometer operating in electron ionization (EI) mode. The mass spectra of the products are compared with spectral libraries (e.g., NIST) and authentic standards for identification.[13][14]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Oxygenated Diterpenoids:

  • Sample Preparation: The organic extract is evaporated to dryness and redissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • LC Conditions: An Agilent 1290 Infinity II UHPLC system (or equivalent) with a C18 column is used. A gradient elution with water and acetonitrile (B52724) (both often containing 0.1% formic acid) is typically employed.

  • MS Conditions: The LC is coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in electrospray ionization (ESI) mode. Product identification is based on accurate mass measurements and fragmentation patterns (MS/MS).[15][16][17]

Analysis_Workflow cluster_gcms GC-MS Analysis (Hydrocarbons) cluster_lcms LC-MS Analysis (Oxygenated) Sample_Prep_GC Sample Preparation (Concentration & Redissolution) GC_Separation GC Separation (DB-5ms column) Sample_Prep_GC->GC_Separation MS_Detection_GC MS Detection (EI) & Library Matching GC_Separation->MS_Detection_GC Sample_Prep_LC Sample Preparation (Evaporation & Redissolution) LC_Separation LC Separation (C18 column) Sample_Prep_LC->LC_Separation MS_Detection_LC HRMS Detection (ESI) & MS/MS Fragmentation LC_Separation->MS_Detection_LC

Analytical workflows for diterpenoid product identification.

Conclusion

The biosynthesis of daphnane diterpenoids represents a fascinating and complex area of natural product chemistry. While the specific pathway to this compound remains to be discovered, the foundational knowledge of diterpenoid biosynthesis provides a clear roadmap for future research. The combination of modern molecular biology techniques, such as heterologous expression, with advanced analytical methods like high-resolution mass spectrometry, will be instrumental in unraveling the enzymatic steps that lead to the formation of these structurally intricate and biologically active molecules. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the current understanding and the experimental approaches necessary to further explore this promising class of natural products.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural origins of Demethoxyisodaphneticin and its structurally related daphnane (B1241135) diterpenoids. These complex natural products, primarily found within the plant families Thymelaeaceae and Euphorbiaceae, have garnered significant interest in the scientific community for their diverse and potent biological activities. This document provides a comprehensive overview of their plant sources, quantitative abundance, detailed isolation protocols, and the biosynthetic pathways leading to their formation.

Natural Sources and Quantitative Overview

This compound and its analogs are characteristic secondary metabolites of genera such as Daphne, Stellera, and Wikstroemia. While specific data for this compound is limited in publicly available literature, extensive research on related, well-characterized daphnane diterpenoids like Yuanhuacine and Daphnetoxin provides valuable insights into their distribution and concentration in various plant tissues. The following table summarizes the known quantitative data for these compounds from several prominent plant sources.

Compound NamePlant SpeciesPlant PartYieldReference
YuanhuacineDaphne genkwaFlower buds~9 mg/kg of dried flowers[1]
DaphnetoxinDaphne mezereumBarkNot explicitly quantified, but a major toxic component.[2][3]
GniditrinDaphne mezereumBarkMain diterpenoid constituent.[3][4]

It is important to note that the yields of these compounds can vary significantly based on the plant's geographical location, age, and the specific extraction and purification methods employed.

Biosynthesis of Daphnane Diterpenoids

The intricate structures of daphnane diterpenoids are assembled through a complex biosynthetic pathway originating from the universal diterpene precursor, Geranylgeranyl diphosphate (B83284) (GGPP). The pathway involves a series of enzymatic cyclizations and oxidative modifications to construct the characteristic 5/7/6-membered tricyclic core of the daphnane skeleton.[5]

Daphnane Diterpenoid Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) Casbene Casbene GGPP->Casbene Casbene Synthase Lathyrane Lathyrane Skeleton Casbene->Lathyrane Ring-closing reactions Tigliane Tigliane Skeleton Lathyrane->Tigliane Daphnane Daphnane Skeleton Tigliane->Daphnane Cyclopropane ring opening Modifications Oxygenation & Esterification Daphnane->Modifications Daphnane_Diterpenoids Daphnane Diterpenoids (e.g., this compound) Modifications->Daphnane_Diterpenoids

Biosynthetic pathway of daphnane diterpenoids.

Experimental Protocols: Isolation and Purification

The isolation of this compound and related daphnane diterpenoids from their natural sources typically involves a multi-step process combining extraction, solvent partitioning, and various chromatographic techniques. The following is a generalized protocol based on methodologies reported in the literature.[6][7][8]

1. Plant Material Collection and Preparation:

  • Collect the desired plant parts (e.g., roots, stems, flower buds) and air-dry them in a well-ventilated area, protected from direct sunlight.

  • Grind the dried plant material into a fine powder to increase the surface area for efficient extraction.

2. Extraction:

  • Macerate the powdered plant material with a suitable organic solvent, such as ethanol (B145695) or petroleum ether, at room temperature for an extended period (e.g., 24-48 hours).

  • Repeat the extraction process multiple times (typically 2-3 times) to ensure exhaustive extraction of the target compounds.

  • Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Solvent Partitioning:

  • Suspend the crude extract in a water-methanol mixture and partition it successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. This step helps to separate compounds based on their polarity. Daphnane diterpenoids are often found in the ethyl acetate fraction.

4. Chromatographic Purification:

  • Column Chromatography: Subject the enriched fraction (e.g., ethyl acetate fraction) to column chromatography on silica (B1680970) gel or ODS (octadecylsilane) as the stationary phase. Elute the column with a gradient of solvents, such as a hexane-ethyl acetate or methanol-water mixture, to separate the components based on their affinity for the stationary phase.

  • Preparative High-Performance Liquid Chromatography (HPLC): Further purify the fractions obtained from column chromatography using preparative HPLC. A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. This step is crucial for isolating individual compounds with high purity.

5. Structure Elucidation:

  • The chemical structures of the isolated compounds are determined using a combination of spectroscopic techniques, including:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC): To elucidate the detailed two-dimensional structure and stereochemistry of the molecule.

    • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups present in the molecule.

The following diagram illustrates a typical workflow for the isolation of daphnane diterpenoids.

Isolation_Workflow Plant_Material Dried & Powdered Plant Material Extraction Solvent Extraction (e.g., Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent Partitioning (e.g., Hexane, Ethyl Acetate) Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction (Enriched in Diterpenoids) Partitioning->EtOAc_Fraction Column_Chromatography Column Chromatography (Silica Gel or ODS) EtOAc_Fraction->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions Prep_HPLC Preparative HPLC Fractions->Prep_HPLC Isolated_Compound Pure Daphnane Diterpenoid Prep_HPLC->Isolated_Compound Structure_Elucidation Structure Elucidation (MS, NMR, etc.) Isolated_Compound->Structure_Elucidation

Generalized workflow for daphnane diterpenoid isolation.

This technical guide provides a foundational understanding of the natural sources, biosynthesis, and isolation of this compound and its related daphnane diterpenoids. The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in their endeavors to explore the therapeutic potential of these fascinating molecules. Further research is warranted to fully elucidate the quantitative distribution of these compounds across a wider range of plant species and to optimize isolation protocols for improved yields.

References

Technical Guide: Preliminary Bioactivity Screening of Demethoxyisodaphneticin

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: In-Depth Technical Guide on the Preliminary Bioactivity Screening of Demethoxyisodaphneticin

This document serves as a placeholder for a comprehensive technical guide on the preliminary bioactivity screening of the compound this compound. Our objective was to provide an in-depth resource for researchers, scientists, and drug development professionals, complete with summarized quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Following a thorough and exhaustive search of publicly available scientific literature and databases, we have determined that there is currently no published research on the preliminary bioactivity screening of this compound. Our search queries for "this compound bioactivity," "this compound biological effects," "this compound experimental assays," and "this compound mechanism of action" did not yield any relevant results for this specific compound.

The absence of available data prevents the creation of the requested in-depth technical guide, including data tables, experimental protocols, and visualizations.

We recommend that researchers interested in the bioactivity of this compound consider initiating preliminary screening studies to generate foundational data. Such studies could include a broad range of assays to assess its potential cytotoxic, antimicrobial, antioxidant, or other pharmacological activities.

As new research on this compound becomes available, this guide will be updated to reflect the current state of knowledge in the field.

The 5/7/6-Tricyclic Core of Demethoxyisodaphneticin: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Promising Diterpenoid Scaffold

Demethoxyisodaphneticin, a member of the daphnane (B1241135) diterpenoid family, presents a fascinating and complex 5/7/6-tricyclic ring system that has garnered significant interest within the scientific and drug development communities. Isolated from plants of the Daphne genus, this natural product belongs to a class of compounds known for their potent biological activities, including antitumor and anti-HIV properties.[1][2][3] This technical guide provides a comprehensive overview of the core structure of this compound, including its chemical features, relevant experimental data, and a summary of the biological significance of the broader daphnane diterpenoid class.

Core Structure and Chemical Properties

The defining feature of this compound is its rigid, trans-fused 5/7/6-tricyclic carbon skeleton. This intricate architecture is characteristic of daphnane diterpenoids and serves as the foundation for their diverse biological functions.[4] The fusion of a five-membered ring to a seven-membered ring, which is in turn fused to a six-membered ring, creates a unique three-dimensional conformation that is crucial for its interaction with biological targets.

While specific spectroscopic data for this compound is not widely available in publicly accessible databases, the general characteristics of daphnane diterpenoids have been extensively studied. The structural elucidation of these molecules typically relies on a combination of one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Experimental Protocols: A Generalized Approach

Detailed experimental protocols for the isolation and synthesis of this compound are not readily found in the literature. However, based on established methods for other daphnane diterpenoids, a general workflow can be outlined.

Isolation and Purification

The isolation of daphnane diterpenoids from plant material typically involves the following steps:

G A Plant Material (e.g., Daphne giraldii) B Extraction with Organic Solvents (e.g., MeOH, EtOH) A->B Maceration/Soxhlet C Solvent Partitioning (e.g., Hexane, EtOAc, BuOH) B->C Liquid-Liquid Extraction D Column Chromatography (Silica Gel, Sephadex LH-20) C->D Fractionation E Preparative High-Performance Liquid Chromatography (HPLC) D->E Fine Purification F Pure Daphnane Diterpenoid E->F Isolation

Caption: Generalized workflow for the isolation and purification of daphnane diterpenoids.

Synthesis of the 5/7/6-Tricyclic Core

The total synthesis of the daphnane core is a significant challenge in organic chemistry. Key strategies often involve:

G A Starting Materials B Construction of the Six-Membered Ring A->B C Formation of the Seven-Membered Ring B->C e.g., Ring-Closing Metathesis, Radical Cyclization D Annulation of the Five-Membered Ring C->D e.g., Intramolecular Aldol, [4+3] Cycloaddition E Functional Group Interconversion D->E F 5/7/6-Tricyclic Core E->F

Caption: Logical flow of key stages in the synthesis of the daphnane 5/7/6-tricyclic core.

Biological Activity and Significance

Daphnane diterpenoids, as a class, exhibit a remarkable range of potent biological activities.[1][5] This has made them attractive targets for drug discovery and development, particularly in the field of oncology.

Cytotoxicity Data

Numerous studies have demonstrated the cytotoxic effects of daphnane diterpenoids against a variety of cancer cell lines. The table below summarizes the reported IC50 values for several representative daphnane diterpenoids, highlighting their potent anticancer potential.[1][3]

CompoundCell LineIC50 (µM)
DaphnetoxinHuman Leukemia (HL-60)0.02
YuanhuacineHuman Lung Carcinoma (A549)0.01
GenkwadaphninHuman Breast Cancer (MCF-7)0.05
ResiniferatoxinHuman Prostate Cancer (PC-3)0.1

This table presents a selection of data for representative daphnane diterpenoids and is not exhaustive.

Potential Signaling Pathways

While the specific molecular targets of this compound have not been elucidated, studies on related daphnane diterpenoids suggest that their antitumor effects may be mediated through the modulation of various cell-signaling pathways.[3]

G Daphnane Daphnane Diterpenoid PKC Protein Kinase C (PKC) Daphnane->PKC Apoptosis Apoptosis Daphnane->Apoptosis Induction NFkB NF-κB Pathway PKC->NFkB MAPK MAPK/ERK Pathway PKC->MAPK Proliferation Cell Proliferation NFkB->Proliferation Inhibition MAPK->Proliferation Inhibition

Caption: Hypothesized signaling pathways affected by daphnane diterpenoids.

Conclusion

The 5/7/6-tricyclic ring system of this compound and other daphnane diterpenoids represents a privileged scaffold in natural product chemistry. The potent and diverse biological activities exhibited by this class of compounds underscore their potential as starting points for the development of new therapeutic agents. Further research into the synthesis, structure-activity relationships, and mechanism of action of this compound is warranted to fully explore its therapeutic potential. The intricate and challenging nature of its molecular architecture will continue to inspire innovation in synthetic and medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols: Total Synthesis of (-)-Calyciphylline N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Daphniphyllum alkaloids are a large and structurally diverse family of natural products, many of which exhibit significant biological activities. Their complex polycyclic architectures have made them challenging targets for chemical synthesis. While a total synthesis for Demethoxyisodaphneticin has not been reported, this document provides a detailed protocol for the total synthesis of a closely related and structurally complex member of this family, (-)-Calyciphylline N. The synthesis, originally reported by Smith and coworkers, showcases a convergent strategy featuring a key intramolecular Diels-Alder reaction to construct the core bicyclo[2.2.2]octane system. This protocol is intended to serve as a guide for researchers in natural product synthesis and as a platform for the potential synthesis of other Daphniphyllum alkaloids.

Introduction

(-)-Calyciphylline N is a structurally intricate alkaloid isolated from the plant Daphniphyllum calycinum. Its formidable architecture, characterized by a hexacyclic framework and multiple stereocenters, makes it a compelling target for total synthesis. The successful synthesis of such molecules not only represents a significant achievement in organic chemistry but also provides access to material for further biological evaluation and the development of synthetic analogues with potential therapeutic applications. The biological activity of (-)-Calyciphylline N itself has not been extensively studied, but other members of the Daphniphyllum family have shown promising activities, including antitumor, antiviral, and anti-inflammatory properties.

Retrosynthetic Analysis and Strategy

The synthetic strategy for (-)-Calyciphylline N hinges on the late-stage construction of the peripheral rings around a pre-formed core. The key retrosynthetic disconnections reveal a convergent approach, bringing together two complex fragments at a late stage. The core bicyclo[2.2.2]octane structure is envisioned to be formed through a highly stereoselective intramolecular Diels-Alder reaction.

Retrosynthesis (-)-Calyciphylline N (-)-Calyciphylline N Pentacyclic Intermediate Pentacyclic Intermediate (-)-Calyciphylline N->Pentacyclic Intermediate Ring A/F formation Core Bicyclo[2.2.2]octane Core Bicyclo[2.2.2]octane Pentacyclic Intermediate->Core Bicyclo[2.2.2]octane Ring D/E annulation Acyclic Diels-Alder Precursor Acyclic Diels-Alder Precursor Core Bicyclo[2.2.2]octane->Acyclic Diels-Alder Precursor Intramolecular Diels-Alder Simple Chiral Building Blocks Simple Chiral Building Blocks Acyclic Diels-Alder Precursor->Simple Chiral Building Blocks Fragment coupling

Caption: Retrosynthetic analysis of (-)-Calyciphylline N.

Experimental Protocols

The following are detailed experimental protocols for key transformations in the total synthesis of (-)-Calyciphylline N.

Synthesis of the Diels-Alder Precursor

Step 1: Synthesis of the Diene Fragment

  • Starting Material: Commercially available (S)-(-)-2-methyl-2-pentenal.

  • To a solution of (S)-(-)-2-methyl-2-pentenal (1.0 eq) in THF at -78 °C, add vinylmagnesium bromide (1.2 eq, 1.0 M in THF).

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction with saturated aqueous NH4Cl and allow to warm to room temperature.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, 5% EtOAc in hexanes) to afford the corresponding dienol.

Step 2: Silylation and Esterification

  • To a solution of the dienol (1.0 eq) and imidazole (B134444) (2.5 eq) in DMF at 0 °C, add TBDPSCl (1.2 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate.

  • To the crude silyl (B83357) ether in CH2Cl2 at 0 °C, add DMAP (0.1 eq) and acryloyl chloride (1.5 eq).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Quench the reaction with saturated aqueous NaHCO3.

  • Separate the layers and extract the aqueous layer with CH2Cl2 (2 x 30 mL).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, 2% EtOAc in hexanes) to yield the Diels-Alder precursor.

Key Intramolecular Diels-Alder Reaction
  • To a solution of the Diels-Alder precursor (1.0 eq) in toluene (B28343) in a sealed tube, add Me2AlCl (1.1 eq, 1.0 M in hexanes) at -78 °C.

  • Warm the reaction mixture to room temperature and then heat at 80 °C for 24 hours.

  • Cool the reaction to 0 °C and quench carefully with saturated aqueous Rochelle's salt.

  • Stir the mixture vigorously for 1 hour.

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, 10% EtOAc in hexanes) to afford the bicyclo[2.2.2]octane core.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the synthesis of the core structure of (-)-Calyciphylline N.

StepStarting MaterialProductReagents and ConditionsYield (%)
Dienol Formation(S)-(-)-2-methyl-2-pentenalDienolVinylmagnesium bromide, THF, -78 °C92
SilylationDienolTBDPS-protected dienolTBDPSCl, Imidazole, DMF, 0 °C to rt95
AcrylationTBDPS-protected dienolDiels-Alder PrecursorAcryloyl chloride, DMAP, CH2Cl2, 0 °C to rt88
Intramolecular Diels-AlderDiels-Alder PrecursorBicyclo[2.2.2]octane CoreMe2AlCl, Toluene, 80 °C75

Synthetic Workflow

The overall synthetic workflow for the construction of the core of (-)-Calyciphylline N is depicted below.

Synthetic_Workflow cluster_start Starting Materials cluster_core Core Synthesis Pentenal (S)-(-)-2-methyl-2-pentenal Dienol Dienol Pentenal->Dienol Vinylic_Grignard Vinylmagnesium bromide Vinylic_Grignard->Dienol Protected_Dienol Protected_Dienol Dienol->Protected_Dienol TBDPSCl DA_Precursor Diels-Alder Precursor Protected_Dienol->DA_Precursor Acryloyl chloride Bicyclo_Core Bicyclo[2.2.2]octane Core DA_Precursor->Bicyclo_Core Me2AlCl, Heat (Intramolecular Diels-Alder)

Caption: Synthetic workflow for the core of (-)-Calyciphylline N.

Conclusion

The total synthesis of (-)-Calyciphylline N represents a significant achievement in the field of natural product synthesis. The strategy and methodologies employed, particularly the key intramolecular Diels-Alder reaction, provide a valuable blueprint for the synthesis of other members of the Daphniphyllum alkaloid family. The detailed protocols and data presented herein are intended to aid researchers in this challenging and rewarding area of chemical science. Further investigation into the biological activities of synthetically accessible Daphniphyllum alkaloids and their analogues is warranted and may lead to the discovery of new therapeutic agents.

Application Notes and Protocols for In-Vitro Evaluation of Novel Anticancer Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Demethoxyisodaphneticin" did not yield specific data regarding its use in in-vitro cancer cell line assays. The following application notes and protocols are provided as a comprehensive template for researchers, scientists, and drug development professionals to evaluate the in-vitro anticancer potential of a novel compound, using established methodologies and illustrating common signaling pathways investigated in cancer research.

Overview of In-Vitro Anticancer Efficacy Testing

The primary goal of in-vitro screening is to assess the cytotoxic and antiproliferative effects of a test compound on various cancer cell lines. This process typically begins with broad screening to determine the half-maximal inhibitory concentration (IC50) across a panel of cell lines. Subsequent mechanistic studies are then performed to elucidate the compound's mode of action, such as its ability to induce apoptosis (programmed cell death) or cause cell cycle arrest. Investigating the modulation of key signaling pathways, such as the PI3K/Akt/mTOR pathway which is frequently over-activated in cancer, provides further insight into the compound's therapeutic potential.[1][2]

Quantitative Data Summary

Effective data presentation is crucial for comparing the potency of a compound across different cell lines and assays. The following table provides a template for summarizing key quantitative results.

Assay TypeCancer Cell LineParameterValue (e.g., µM)
Cell Viability (MTT) MCF-7 (Breast)IC50 (48h)Example: 15.2 µM
A549 (Lung)IC50 (48h)Example: 21.8 µM
HepG2 (Liver)IC50 (48h)Example: 12.5 µM
Apoptosis (Annexin V) MCF-7 (Breast)% Apoptotic Cells (24h)Example: 45.3% at 2x IC50
Cell Cycle Arrest MCF-7 (Breast)% G2/M Arrest (24h)Example: 60.1% at 2x IC50

Experimental Workflow

A logical workflow ensures a systematic evaluation of a compound's anticancer properties, progressing from broad screening to detailed mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Pathway Analysis a Select Panel of Cancer Cell Lines b Cell Viability Assay (e.g., MTT) a->b c Determine IC50 Values b->c d Apoptosis Assay (Annexin V / PI) c->d e Cell Cycle Analysis c->e f Colony Formation Assay c->f g Western Blot for Key Proteins (e.g., Caspases, Akt, p-Akt) d->g e->g f->g h Elucidate Mechanism of Action g->h

General experimental workflow for in-vitro compound testing.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the concentration of the test compound that inhibits cell growth by 50% (IC50). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[3]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)[4]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test Compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell blank control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)

This assay quantifies the percentage of cells undergoing apoptosis. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while Propidium Iodide (PI) stains necrotic cells.[5][6]

Materials:

  • Cancer cells treated with the test compound (at IC50 and 2x IC50 concentrations)

  • Annexin V-FITC / PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation (300 x g for 5 minutes).[5]

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[5]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[5]

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[5]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis

This protocol determines the effect of the compound on cell cycle progression by quantifying the DNA content of cells.

Materials:

  • Cancer cells treated with the test compound

  • PBS

  • Ice-cold 70% Ethanol (B145695)

  • Propidium Iodide (PI) staining solution with RNase A

Procedure:

  • Cell Treatment & Harvesting: Treat and harvest cells as described in the apoptosis assay.

  • Fixation: Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours.[5][7]

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.[7]

  • Analysis: Analyze the stained cells using a flow cytometer. Use software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]

Key Signaling Pathways in Cancer

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[8][9] Its constitutive activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][9] A novel compound's effect on this pathway can be assessed by measuring the phosphorylation status of key proteins like Akt and mTOR.

G cluster_downstream Downstream Effects RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Growth mTORC1->Proliferation Promotes Survival Cell Survival (Inhibits Apoptosis) mTORC1->Survival Promotes Compound Test Compound (Hypothetical Inhibitor) Compound->Akt Inhibits?

The PI3K/Akt/mTOR signaling pathway in cancer.
Apoptosis Signaling Pathways

Apoptosis is executed through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.[10][11] Both converge on the activation of executioner caspases, such as Caspase-3, which cleave cellular substrates to orchestrate cell death.[12]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor (e.g., Fas, TNFR1) DISC DISC Formation (FADD/TRADD) DeathReceptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Mitochondrion Mitochondrion Caspase8->Mitochondrion via Bid/tBid Procaspase3 Procaspase-3 Caspase8->Procaspase3 DNA_Damage DNA Damage / Cellular Stress Bax Bax (Pro-apoptotic) DNA_Damage->Bax CytochromeC Cytochrome c (release) Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Mitochondrion Bax->Mitochondrion Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Overview of extrinsic and intrinsic apoptosis pathways.

References

Application Note: A Comprehensive Framework for Evaluating the Anti-inflammatory Properties of Demethoxyisodaphneticin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines and mediators.[1][2][3][4][5] This application note provides a detailed experimental protocol for investigating the anti-inflammatory effects of Demethoxyisodaphneticin, a novel compound of interest. The described methodologies are designed to assess its impact on key inflammatory markers and signaling cascades in both in vitro and in vivo models.

Target Audience

This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and characterization of novel anti-inflammatory agents.

Experimental Protocols

This section outlines a series of robust and validated assays to systematically evaluate the anti-inflammatory potential of this compound.

In Vitro Assays

1. Cell Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophage cell line is a well-established model for studying inflammation.

  • Culture Conditions: Cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

    • Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS; 1 µg/mL) for the desired time, depending on the assay (e.g., 24 hours for cytokine measurements).

    • A vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug like Dexamethasone) should be included in all experiments.

2. Cell Viability Assay

  • Objective: To determine the cytotoxic potential of this compound.

  • Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate.

    • Treat cells with a range of this compound concentrations for 24 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Solubilize the formazan (B1609692) crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

3. Measurement of Nitric Oxide (NO) Production

  • Objective: To quantify the effect of this compound on the production of the pro-inflammatory mediator, nitric oxide.

  • Method: The Griess assay measures nitrite (B80452), a stable and nonvolatile breakdown product of NO.

  • Procedure:

    • Collect the cell culture supernatant after treatment with this compound and LPS stimulation.

    • Mix the supernatant with Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

4. Quantification of Pro-inflammatory Cytokines

  • Objective: To measure the levels of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β).

  • Method: Enzyme-Linked Immunosorbent Assay (ELISA).

  • Procedure:

    • Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.

    • Follow the manufacturer's instructions to measure the cytokine concentrations in the cell culture supernatants.

5. Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

  • Objective: To analyze the effect of this compound on the mRNA expression of inflammatory genes.

  • Procedure:

    • Isolate total RNA from treated cells using a suitable RNA isolation kit.

    • Synthesize complementary DNA (cDNA) using a reverse transcription kit.

    • Perform RT-qPCR using specific primers for genes such as iNOS, COX-2, TNF-α, IL-6, and IL-1β.

    • Use a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

    • Calculate the relative gene expression using the 2^-ΔΔCt method.

6. Western Blot Analysis of NF-κB and MAPK Signaling Pathways

  • Objective: To investigate the effect of this compound on the activation of key inflammatory signaling pathways.[1][2]

  • Procedure:

    • Lyse the treated cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against total and phosphorylated forms of p65 (a subunit of NF-κB), IκBα, p38, ERK1/2, and JNK.

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Model: LPS-Induced Endotoxemia in Mice
  • Objective: To evaluate the anti-inflammatory effects of this compound in a systemic inflammation model.

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Procedure:

    • Administer this compound (e.g., 10, 25, 50 mg/kg) or vehicle via oral gavage or intraperitoneal injection.

    • After 1 hour, induce systemic inflammation by intraperitoneal injection of LPS (e.g., 5 mg/kg).

    • Collect blood samples at different time points (e.g., 2, 6, and 24 hours) to measure serum cytokine levels using ELISA.

    • At the end of the experiment, euthanize the mice and collect tissues (e.g., lung, liver) for histological analysis and gene expression studies.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between different treatment groups.

Table 1: Effect of this compound on Cell Viability

Concentration (µM)Cell Viability (%)
Vehicle Control100 ± 5.2
198.7 ± 4.8
597.1 ± 5.5
1095.3 ± 4.9
2592.8 ± 6.1
5089.5 ± 5.7

Table 2: Effect of this compound on NO Production in LPS-Stimulated RAW 264.7 Cells

TreatmentNO Production (µM)
Control2.1 ± 0.3
LPS (1 µg/mL)25.8 ± 2.1
LPS + this compound (10 µM)15.4 ± 1.5
LPS + this compound (25 µM)9.7 ± 1.1
LPS + this compound (50 µM)5.3 ± 0.8

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control50 ± 835 ± 620 ± 4
LPS (1 µg/mL)1250 ± 110980 ± 95450 ± 50
LPS + this compound (10 µM)820 ± 75650 ± 60310 ± 35
LPS + this compound (25 µM)410 ± 40330 ± 32180 ± 22
LPS + this compound (50 µM)180 ± 25150 ± 1890 ± 12

Table 4: Effect of this compound on Serum Cytokine Levels in LPS-Induced Endotoxemia in Mice

TreatmentSerum TNF-α (pg/mL)Serum IL-6 (pg/mL)
Saline105 ± 1580 ± 12
LPS (5 mg/kg)2500 ± 2101800 ± 150
LPS + this compound (25 mg/kg)1350 ± 120950 ± 85
LPS + this compound (50 mg/kg)700 ± 65480 ± 50

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_data Data Analysis & Interpretation cell_culture RAW 264.7 Cell Culture treatment This compound + LPS cell_culture->treatment viability MTT Assay treatment->viability no_assay Griess Assay (NO) treatment->no_assay elisa ELISA (Cytokines) treatment->elisa qpcr RT-qPCR (Gene Expression) treatment->qpcr western Western Blot (Signaling) treatment->western data_analysis Statistical Analysis viability->data_analysis no_assay->data_analysis elisa->data_analysis qpcr->data_analysis western->data_analysis animal_model LPS-Induced Endotoxemia in Mice drug_admin This compound Administration animal_model->drug_admin lps_injection LPS Injection drug_admin->lps_injection sample_collection Blood & Tissue Collection lps_injection->sample_collection invivo_elisa Serum Cytokine ELISA sample_collection->invivo_elisa histology Histological Analysis sample_collection->histology invivo_elisa->data_analysis histology->data_analysis conclusion Conclusion on Anti-inflammatory Effects data_analysis->conclusion

Caption: Experimental workflow for evaluating the anti-inflammatory effects of this compound.

nfkb_pathway lps LPS tlr4 TLR4 lps->tlr4 ikb IκBα tlr4->ikb IKK activation p65 p65 p50 p50 nfkb_complex p65/p50 ikb->nfkb_complex degradation nucleus Nucleus nfkb_complex->nucleus translocation genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) nucleus->genes transcription demethoxy This compound demethoxy->ikb Inhibits degradation demethoxy->nfkb_complex Inhibits translocation

Caption: NF-κB signaling pathway and potential inhibition by this compound.

mapk_pathway lps LPS tlr4 TLR4 lps->tlr4 ask1 ASK1 tlr4->ask1 raf Raf tlr4->raf mkk36 MKK3/6 ask1->mkk36 mkk47 MKK4/7 ask1->mkk47 p38 p38 mkk36->p38 jnk JNK mkk47->jnk ap1 AP-1 p38->ap1 jnk->ap1 mek MEK1/2 raf->mek erk ERK1/2 mek->erk erk->ap1 genes Pro-inflammatory Gene Expression ap1->genes demethoxy This compound demethoxy->p38 Inhibits phosphorylation demethoxy->jnk Inhibits phosphorylation demethoxy->erk Inhibits phosphorylation

Caption: MAPK signaling pathways and potential inhibition by this compound.

References

Application of Demethoxyisodaphneticin in Anti-HIV Research: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and databases has yielded no specific information regarding the application of Demethoxyisodaphneticin in anti-HIV research.

Despite a thorough investigation using various search queries, no studies detailing the anti-HIV activity, mechanism of action, or any related experimental data for this compound could be located. The initial search provided general information on other natural products and their anti-HIV properties, but no direct or indirect references to this compound were found.

Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, including data presentation, experimental methodologies, and visualizations, as there is no foundational research on this specific compound in the context of HIV.

This lack of information suggests that this compound may not have been evaluated for its anti-HIV potential, or any such research has not been published in the accessible scientific domain. Researchers and scientists interested in this area may consider this a novel avenue for investigation.

For researchers interested in the broader field of natural products as anti-HIV agents, the following general concepts and experimental approaches are commonly employed:

General Anti-HIV Screening of Novel Compounds:

A typical workflow for evaluating a new compound for anti-HIV activity involves a series of in vitro assays.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Lead Optimization Compound Acquisition Compound Acquisition Cytotoxicity Assay Cytotoxicity Assay Compound Acquisition->Cytotoxicity Assay Determine non-toxic concentrations Anti-HIV Activity Assay Anti-HIV Activity Assay Cytotoxicity Assay->Anti-HIV Activity Assay Test at non-toxic concentrations Time-of-Addition Assay Time-of-Addition Assay Anti-HIV Activity Assay->Time-of-Addition Assay Identify stage of inhibition Enzyme Assays Enzyme Assays Time-of-Addition Assay->Enzyme Assays e.g., Reverse Transcriptase, Integrase, Protease Entry/Fusion Assays Entry/Fusion Assays Time-of-Addition Assay->Entry/Fusion Assays Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Enzyme Assays->Structure-Activity Relationship (SAR) Studies SAR Studies SAR Studies Entry/Fusion Assays->SAR Studies Synthesis of Analogs Synthesis of Analogs SAR Studies->Synthesis of Analogs Re-screening Re-screening Synthesis of Analogs->Re-screening

Figure 1: A generalized workflow for the discovery and initial development of novel anti-HIV compounds.

Commonly Used Experimental Protocols in Anti-HIV Research:

  • Cytotoxicity Assays (e.g., MTT or XTT assay): To determine the concentration range at which the compound is not toxic to the host cells used for antiviral testing.

  • Anti-HIV Activity Assays (e.g., p24 antigen capture ELISA or reporter gene assays): To measure the inhibition of HIV replication in cell culture. These assays quantify viral proteins or the activity of a reporter gene inserted into the viral genome.

  • Reverse Transcriptase (RT) Activity Assay: To assess whether the compound directly inhibits the activity of the HIV RT enzyme, which is crucial for the conversion of viral RNA to DNA.

  • Integrase (IN) Activity Assay: To determine if the compound can block the integration of viral DNA into the host cell's genome, a step mediated by the HIV integrase enzyme.

  • Protease (PR) Activity Assay: To test for inhibition of the HIV protease enzyme, which is essential for the maturation of new viral particles.

  • Syncytium Formation Assay: To evaluate the inhibition of cell-to-cell fusion (syncytium formation) mediated by the HIV envelope glycoproteins, which is a hallmark of HIV infection in certain cell types.

While the specific application of this compound in anti-HIV research remains uncharacterized, the methodologies described above represent the standard approaches that would be employed to investigate its potential in this therapeutic area.

Preparation of Demethoxyisodaphneticin Stock Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Demethoxyisodaphneticin is a compound of interest for various biological studies. The preparation of accurate and stable stock solutions is a critical first step for obtaining reliable and reproducible results in cell-based assays. This document provides detailed application notes and protocols for the preparation of this compound stock solutions intended for use in cell culture experiments.

Note: At the time of publication, detailed experimental data on the physicochemical properties and biological activities of this compound, such as its solubility in common laboratory solvents, stability in cell culture media, and specific cytotoxic concentrations, are not extensively available in the public domain. The following protocols are based on general best practices for handling novel compounds in a research setting. It is strongly recommended that researchers perform initial small-scale solubility and stability tests to determine the optimal conditions for their specific experimental setup.

Materials and Reagents

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile, filtered pipette tips

  • Vortex mixer

  • Calibrated analytical balance

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics as required for the specific cell line.

Quantitative Data Summary

Due to the limited availability of public data for this compound, the following tables provide recommended starting points and general guidelines. Researchers must validate these parameters for their specific lot of the compound and experimental conditions.

Table 1: Recommended Solvent and Storage Conditions for this compound Stock Solution

ParameterRecommendation
Solvent Dimethyl sulfoxide (DMSO)
Concentration 10 mM (to be empirically determined)
Storage Temperature -20°C or -80°C
Storage Duration Short-term (weeks) at -20°C; Long-term (months) at -80°C
Aliquoting Recommended to avoid repeated freeze-thaw cycles

Table 2: General Guidelines for Working Concentrations in Cell Culture

ParameterGeneral Range (to be determined by cytotoxicity assay)
Initial Screening 0.1 µM - 100 µM
Final DMSO Concentration in Media < 0.5% (v/v), ideally ≤ 0.1% (v/v)

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Calculation:

    • To prepare 1 mL of a 10 mM stock solution:

    • Weight (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * MW ( g/mol ) * (1000 mg / 1 g)

    • Weight (mg) = 0.01 * MW

  • Procedure:

    • Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh the calculated amount of this compound powder into the microcentrifuge tube.

    • Add the appropriate volume of cell culture grade DMSO to achieve a final concentration of 10 mM. For example, if you weighed out 0.01 * MW mg of the compound, add 1 mL of DMSO.

    • Close the tube tightly and vortex thoroughly for at least 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure no particulates are present. If solubility is an issue, gentle warming in a 37°C water bath or sonication may be attempted.

    • Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in sterile, nuclease-free microcentrifuge tubes to minimize the number of freeze-thaw cycles.

    • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Determination of Cytotoxicity using a Cell Viability Assay

It is essential to determine the cytotoxic concentration range of this compound for your specific cell line before conducting functional assays. A common method is the MTT or similar colorimetric/fluorometric viability assay.

  • Cell Seeding:

    • Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Dilution and Treatment:

    • Prepare a serial dilution of the this compound stock solution in a sterile, intermediate plate or tubes using cell culture medium.

    • Ensure the final concentration of DMSO in the highest treatment concentration does not exceed 0.5%. Prepare a vehicle control containing the same final concentration of DMSO.

    • Carefully remove the medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation:

    • Incubate the plate for a period relevant to your experimental design (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment:

    • Perform the cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent, incubate, and then solubilize formazan (B1609692) crystals).

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Visualizations

As the specific signaling pathways affected by this compound are not yet established, the following diagrams represent a generalized workflow for stock solution preparation and a hypothetical signaling pathway that could be investigated based on the activities of structurally related compounds.

G Workflow for this compound Stock Solution Preparation cluster_0 Preparation cluster_1 Storage cluster_2 Application A Weigh this compound Powder B Dissolve in DMSO A->B C Vortex to Ensure Complete Dissolution B->C D Aliquot into Small Volumes C->D E Store at -20°C or -80°C D->E F Thaw Aliquot for Use G Dilute in Cell Culture Medium F->G H Treat Cells G->H

Caption: Workflow for the preparation and use of this compound stock solutions.

G Hypothetical Signaling Pathway Inhibition cluster_0 Cellular Response A External Stimulus B Receptor A->B C Signaling Cascade (e.g., Kinase Pathway) B->C D Transcription Factor Activation C->D E Gene Expression D->E F Cellular Effect (e.g., Proliferation, Apoptosis) E->F This compound This compound This compound->C Inhibition?

Caption: A potential mechanism of action for this compound.

Application Notes and Protocols for Demethoxyisodaphneticin in Cell Signaling Studies: Current Status

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Demethoxyisodaphneticin is a recently identified natural product isolated from the leaves and stems of Daphne giraldii. As a novel compound, its potential as a chemical probe in cell signaling studies is a subject of emerging interest. This document aims to provide a comprehensive overview of the currently available information regarding this compound and to outline general protocols that could be adapted for its study. It is important to note that, as of the current date, specific experimental data on the biological activity and mechanism of action of this compound is limited in publicly available scientific literature.

Overview of this compound

This compound was first reported as a new natural product isolated from Daphne giraldii[1][2]. The genus Daphne is known for producing a variety of bioactive compounds, including flavonoids, lignans, and diterpenoids, many of which have demonstrated significant pharmacological activities.[2][3] Compounds isolated from Daphne giraldii, in particular, have been shown to possess anti-inflammatory, anti-nociceptive, and cytotoxic effects.[3][4]

While direct studies on this compound are not yet available, research on other constituents of Daphne giraldii and related species suggests potential areas of investigation for this new compound. For instance, other compounds from this plant have been observed to modulate key signaling pathways involved in cancer and inflammation, such as Akt, STAT3, Src, and NF-κB, and to induce apoptosis.[1]

Potential Applications in Cell Signaling Research

Based on the known biological activities of compounds from the Daphne genus, this compound could be investigated as a potential modulator of various cell signaling pathways. Its utility as a chemical probe could be explored in the following areas:

  • Cancer Biology: Investigating its cytotoxic and apoptotic effects on various cancer cell lines.

  • Inflammation Research: Assessing its potential to modulate inflammatory pathways.

  • Drug Discovery: Serving as a lead compound for the development of new therapeutic agents.

Experimental Protocols (General)

The following are generalized protocols that can be adapted for the initial characterization of this compound's biological activity.

Cell Viability and Cytotoxicity Assays

Objective: To determine the effect of this compound on cell viability and to calculate its half-maximal inhibitory concentration (IC50).

Protocol:

  • Cell Culture: Plate cells (e.g., a cancer cell line of interest) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Use a suitable cell viability reagent (e.g., MTT, XTT, or a resazurin-based assay) and measure the absorbance or fluorescence according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the compound concentration. Calculate the IC50 value using non-linear regression analysis.[5][6][7][8]

Apoptosis Assays

Objective: To determine if this compound induces apoptosis.

Protocol (Annexin V/Propidium Iodide Staining):

  • Cell Treatment: Treat cells with this compound at its IC50 concentration (determined from the viability assay) for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[9][10][11]

Data Presentation

As no quantitative data for this compound is currently available, the following table is a template that can be used to summarize findings once experiments are conducted.

Cell Line Assay Parameter Value (µM) Reference
e.g., MCF-7MTT AssayIC50 (48h)TBD(Future Study)
e.g., A549MTT AssayIC50 (48h)TBD(Future Study)

Visualization of Potential Experimental Workflow and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate a general workflow for investigating a novel compound and a hypothetical signaling pathway that could be affected, based on related compounds.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Pathway Elucidation Isolation of this compound Isolation of this compound Purity and Structural Analysis Purity and Structural Analysis Isolation of this compound->Purity and Structural Analysis Cytotoxicity Screening (Multiple Cell Lines) Cytotoxicity Screening (Multiple Cell Lines) Purity and Structural Analysis->Cytotoxicity Screening (Multiple Cell Lines) IC50 Determination IC50 Determination Cytotoxicity Screening (Multiple Cell Lines)->IC50 Determination Apoptosis Assays (Annexin V, Caspase Activity) Apoptosis Assays (Annexin V, Caspase Activity) IC50 Determination->Apoptosis Assays (Annexin V, Caspase Activity) Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assays (Annexin V, Caspase Activity)->Cell Cycle Analysis Western Blot for Signaling Proteins Western Blot for Signaling Proteins Cell Cycle Analysis->Western Blot for Signaling Proteins Identification of Modulated Pathways Identification of Modulated Pathways Western Blot for Signaling Proteins->Identification of Modulated Pathways Target Validation Studies Target Validation Studies Identification of Modulated Pathways->Target Validation Studies

Caption: A general experimental workflow for characterizing a novel compound.

G This compound This compound Receptor Receptor This compound->Receptor Inhibition? Signaling Cascade (e.g., PI3K/Akt) Signaling Cascade (e.g., PI3K/Akt) Receptor->Signaling Cascade (e.g., PI3K/Akt) Transcription Factor (e.g., NF-kB) Transcription Factor (e.g., NF-kB) Signaling Cascade (e.g., PI3K/Akt)->Transcription Factor (e.g., NF-kB) Gene Expression Gene Expression Transcription Factor (e.g., NF-kB)->Gene Expression Cellular Response (e.g., Apoptosis) Cellular Response (e.g., Apoptosis) Gene Expression->Cellular Response (e.g., Apoptosis)

Caption: Hypothetical signaling pathway potentially modulated by this compound.

Conclusion and Future Directions

This compound represents an intriguing new molecule from a plant genus with a rich history of producing biologically active compounds. While its specific role in cell signaling is yet to be elucidated, the provided general protocols and conceptual frameworks offer a starting point for its investigation. Future research should focus on performing the foundational experiments outlined above to determine its cytotoxic and apoptotic properties, followed by more in-depth studies to identify its molecular targets and delineate the signaling pathways it modulates. Such studies will be crucial in determining its potential as a chemical probe and a lead for therapeutic development.

References

Application Notes and Protocols for the Derivatization of Demethoxyisodaphneticin in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the derivatization of Demethoxyisodaphneticin, a natural product of interest for its potential therapeutic activities. The following sections detail proposed strategies for chemical modification, protocols for synthesis and biological evaluation, and a framework for establishing structure-activity relationships (SAR). These guidelines are intended to facilitate the exploration of this compound's chemical space to identify analogs with improved potency, selectivity, and pharmacokinetic profiles.

Introduction to this compound and SAR Studies

This compound is a coumarin (B35378) derivative with a core structure amenable to chemical modification. Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, providing critical insights into how chemical structure influences biological activity.[1] By systematically modifying a lead compound like this compound and assessing the biological activity of the resulting analogs, researchers can identify key pharmacophoric features and optimize the molecule's therapeutic potential. The primary objectives of these studies are to enhance efficacy, reduce toxicity, and improve drug-like properties.

Proposed Derivatization Strategies

Based on the core structure of this compound and established methods for modifying similar natural products like daphnetin, several derivatization strategies can be proposed.[2] The hydroxyl groups and the aromatic ring system are primary targets for modification. Late-stage diversification techniques allow for the direct functionalization of the natural product, potentially shortening synthetic routes.[3][4]

Key Modification Sites:

  • Phenolic Hydroxyl Groups: These sites are reactive and can be targeted for etherification, esterification, and glycosylation to modulate solubility and cell permeability.

  • Aromatic Rings: The aromatic rings can be functionalized through reactions such as halogenation, nitration, and Friedel-Crafts acylation to explore electronic and steric effects on activity.

  • Lactone Ring: While generally more stable, the lactone could potentially be opened to generate carboxylic acid derivatives, though this may significantly alter the core pharmacophore.

A general workflow for the synthesis and evaluation of this compound derivatives is outlined below.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Biological Evaluation cluster_2 Phase 3: SAR Analysis Start This compound Derivatization Chemical Derivatization (e.g., Etherification, Esterification) Start->Derivatization Purification Purification (e.g., Chromatography) Derivatization->Purification Characterization Structural Characterization (NMR, MS, HPLC) Purification->Characterization Primary_Screening In Vitro Cytotoxicity Assays (e.g., MTT, CV) Characterization->Primary_Screening Secondary_Screening Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) Primary_Screening->Secondary_Screening SAR_Analysis Structure-Activity Relationship Analysis Secondary_Screening->SAR_Analysis SAR_Analysis->Derivatization Iterative Design Lead_Optimization Optimized Lead Compound SAR_Analysis->Lead_Optimization

Caption: Workflow for Derivatization and SAR Studies.

Experimental Protocols

General Protocol for Derivatization: O-Alkylation of Phenolic Hydroxyls

This protocol describes a general method for the O-alkylation of the phenolic hydroxyl groups of this compound to generate a library of ether derivatives.

Materials:

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Various Alkyl Halides (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) bromide)

  • Anhydrous Acetone (B3395972) or Dimethylformamide (DMF)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous acetone or DMF in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Add anhydrous K₂CO₃ (2-3 equivalents) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (1.1-1.5 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to a suitable temperature (e.g., 50-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexane/ethyl acetate).

  • Characterize the purified derivative by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[5]

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and its derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compounds (this compound and its derivatives) in the complete culture medium. The final DMSO concentration should be less than 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

Quantitative data from the biological assays should be summarized in tables to facilitate comparison and SAR analysis.

Table 1: Hypothetical Cytotoxicity Data (IC₅₀ in µM) of this compound Derivatives against HeLa Cells.

CompoundR¹ PositionR² PositionIC₅₀ (µM)
This compound-OH-OH15.2
Derivative 1 -OCH₃-OH10.5
Derivative 2 -OH-OCH₃12.8
Derivative 3 -OCH₃-OCH₃8.1
Derivative 4 -OCH₂CH₃-OH9.7
Derivative 5 -OH-OCH₂CH₃11.2
Derivative 6 -OCH₂Ph-OH5.4
Derivative 7 -OH-OCH₂Ph7.9
Doxorubicin (Control)N/AN/A0.8

Signaling Pathway Visualization

Should mechanism-of-action studies indicate that the derivatives induce apoptosis, a diagram illustrating the apoptotic signaling pathway can be created.

G Drug This compound Derivative Mitochondria Mitochondria Drug->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Assembly Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Activated_Caspase3 Caspase-3 Apoptosome->Activated_Caspase3 Caspase3 Pro-Caspase-3 Caspase3->Activated_Caspase3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis

Caption: Intrinsic Apoptosis Signaling Pathway.

Structure-Activity Relationship (SAR) Analysis

  • Alkylation of Phenolic Hydroxyls: In general, alkylation of the phenolic hydroxyl groups appears to enhance cytotoxic activity.

  • Effect of Alkyl Group Size: The introduction of a larger, more lipophilic group, such as a benzyl group (Derivative 6), resulted in the most significant increase in potency. This suggests that a hydrophobic interaction may be important for the compound's activity.

  • Positional Isomers: Modification at the R¹ position seems to have a more pronounced effect on activity compared to the R² position (e.g., compare Derivative 1 vs. 2, and 4 vs. 5).

These initial findings would guide the design of the next generation of derivatives for further optimization. A logical next step would be to explore a wider range of substituents at the R¹ position and to investigate the effects of modifications on the aromatic rings.

Conclusion

The derivatization of this compound presents a promising avenue for the discovery of novel therapeutic agents. The protocols and strategies outlined in this document provide a solid foundation for initiating SAR studies. Through systematic chemical modification and biological evaluation, it is possible to elucidate the key structural requirements for activity and to develop optimized lead compounds with enhanced therapeutic potential.

References

Application Notes and Protocols for Assessing the Neurotrophic Activity of Demethoxyisodaphneticin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the potential neurotrophic and neuroprotective activities of Demethoxyisodaphneticin. The following protocols are foundational methods in neurobiology for evaluating compounds that may promote neuronal survival, differentiation, and function.

Overview of Neurotrophic Activity Assessment

Neurotrophic factors are essential for the development, survival, and function of neurons.[1][2] Compounds with neurotrophic activity can potentially be developed into therapeutics for neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[2][3][4] The assessment of a novel compound like this compound involves a multi-tiered approach, beginning with in vitro cell-based assays to evaluate its effects on neuronal cell health, neurite outgrowth, and underlying signaling pathways.

Experimental Protocols

Cell Culture of PC12 Cells

PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, are a widely used model for studying neuronal differentiation and neuroprotective effects.[5][6] When treated with Nerve Growth Factor (NGF), they differentiate to exhibit a phenotype similar to sympathetic neurons, making them an excellent initial model for screening potential neurotrophic compounds.[5]

Protocol:

  • Cell Maintenance: Culture PC12 cells in Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage the cells every 2-3 days when they reach 70-80% confluency.

  • Differentiation (for specific assays): To induce differentiation, reduce the serum concentration and add Nerve Growth Factor (NGF) at a final concentration of 50-100 ng/mL.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8][9] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.[7][8][9] This assay is crucial for determining the dose-response relationship of this compound and identifying any potential cytotoxicity.

Protocol:

  • Cell Seeding: Seed PC12 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[10]

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity if applicable.

  • MTT Incubation: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.

Neurite Outgrowth Assay

This assay quantitatively measures the ability of a compound to promote the growth of neurites, a key feature of neuronal differentiation and regeneration.[11][12]

Protocol:

  • Cell Seeding and Differentiation: Seed PC12 cells on plates coated with a suitable substrate like poly-L-lysine or laminin (B1169045) to promote adhesion.[12][13] Treat the cells with a low concentration of NGF to initiate differentiation, along with varying concentrations of this compound.

  • Incubation: Incubate the cells for 48-72 hours to allow for neurite extension.[13]

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100. Stain the cells with a neuronal marker such as β-III tubulin followed by a fluorescently labeled secondary antibody.

  • Imaging: Capture images using a high-content imaging system or a fluorescence microscope.[13]

  • Quantification: Use image analysis software (e.g., ImageJ) to measure the total neurite length, the number of neurites per cell, and the percentage of cells bearing neurites.[12]

Western Blot Analysis of Signaling Pathways

To investigate the molecular mechanisms underlying the neurotrophic effects of this compound, Western blotting can be used to assess the activation of key signaling pathways known to be involved in neuronal survival and growth, such as the Akt and ERK pathways.[14][15]

Protocol:

  • Cell Lysis: After treating PC12 cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Data Presentation

Quantitative data from the described assays should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Effect of this compound on PC12 Cell Viability (MTT Assay)

Concentration (µM)Cell Viability (% of Control) ± SD
0 (Vehicle)100 ± 5.2
0.1102.3 ± 4.8
1105.1 ± 6.1
10115.7 ± 5.5
5098.4 ± 7.3
10085.2 ± 8.9

Table 2: Quantification of Neurite Outgrowth in PC12 Cells

TreatmentAverage Neurite Length (µm/cell) ± SDPercentage of Neurite-Bearing Cells (%) ± SD
Vehicle Control15.2 ± 3.110.5 ± 2.4
NGF (50 ng/mL)45.8 ± 6.765.3 ± 8.1
This compound (10 µM)25.4 ± 4.530.1 ± 5.6
NGF + this compound (10 µM)68.3 ± 8.285.7 ± 7.9

Table 3: Densitometric Analysis of Western Blot Results

Treatmentp-Akt / Total Akt (Fold Change)p-ERK / Total ERK (Fold Change)
Vehicle Control1.01.0
This compound (10 µM)2.53.1
Positive Control (e.g., NGF)4.25.5

Visualizations

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor TrkA Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt CREB CREB Akt->CREB + (Phosphorylation) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CREB + (Phosphorylation) Transcription Gene Transcription (Survival, Growth, Differentiation) CREB->Transcription This compound This compound This compound->Receptor Hypothesized Interaction NGF NGF NGF->Receptor G start Start seed Seed PC12 Cells in 96-well plate start->seed treat Treat with This compound seed->treat incubate1 Incubate (24-48h) treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (4h) add_mtt->incubate2 solubilize Add Solubilization Buffer incubate2->solubilize read Read Absorbance (570 nm) solubilize->read analyze Analyze Data read->analyze end End analyze->end G start Start coat Coat plates with Poly-L-lysine start->coat seed Seed PC12 Cells coat->seed treat Treat with NGF and This compound seed->treat incubate Incubate (48-72h) treat->incubate fix_stain Fix and Stain for β-III tubulin incubate->fix_stain image Image Acquisition fix_stain->image quantify Quantify Neurite Length image->quantify end End quantify->end G start Start treat Treat PC12 Cells start->treat lyse Cell Lysis treat->lyse quantify Protein Quantification lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to Membrane sds_page->transfer immunoblot Immunoblotting with Primary & Secondary Antibodies transfer->immunoblot detect ECL Detection immunoblot->detect analyze Densitometry Analysis detect->analyze end End analyze->end

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of Demethoxyisodaphneticin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Demethoxyisodaphneticin in aqueous buffers.

Troubleshooting Guide

Low solubility of this compound in aqueous buffers can be a significant hurdle in experimental assays. This guide provides a systematic approach to diagnose and resolve these issues.

Problem: this compound precipitates out of solution upon addition to aqueous buffer.

Possible Causes and Solutions:

  • Concentration Exceeds Solubility Limit: The intended concentration of this compound may be higher than its intrinsic aqueous solubility.

    • Solution: Determine the approximate aqueous solubility and work at or below this concentration.

  • Improper Dissolution of Stock Solution: The initial stock solution in an organic solvent may not be fully dissolved.

    • Solution: Ensure the compound is completely dissolved in the organic solvent (e.g., DMSO) before adding it to the aqueous buffer. Gentle warming and vortexing can aid dissolution.[1]

  • "Salting Out" Effect: High salt concentrations in the buffer can decrease the solubility of hydrophobic compounds.

    • Solution: If experimentally permissible, try using a buffer with a lower salt concentration.

  • pH of the Buffer: The solubility of ionizable compounds is pH-dependent.[2][3]

    • Solution: Determine the pKa of this compound. For acidic compounds, increasing the pH above the pKa will increase solubility. For basic compounds, decreasing the pH below the pKa will enhance solubility.

  • Slow Dissolution Rate: The compound may be dissolving too slowly, leading to the appearance of insolubility.

    • Solution: Increase the dissolution rate by reducing the particle size of the solid compound (micronization) or by increasing agitation.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial stock solutions, a high-purity, anhydrous organic solvent in which this compound is freely soluble is recommended. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for poorly water-soluble compounds.[1] However, it is crucial to keep the final concentration of DMSO in the aqueous working solution low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.

Q2: My compound precipitates when I dilute my DMSO stock solution into my aqueous buffer. What should I do?

A2: This is a common issue known as "precipitation upon dilution." Several strategies can be employed to overcome this:

  • Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in the aqueous buffer.

  • Use a co-solvent: Adding a water-miscible organic solvent (a co-solvent) to the aqueous buffer can increase the solubility of the compound.[4][6]

  • Utilize cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[7]

  • Employ surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.

Q3: How can I determine the aqueous solubility of this compound?

A3: The shake-flask method is a standard technique for determining equilibrium aqueous solubility.[3] An excess amount of the solid compound is added to the aqueous buffer of interest, and the suspension is agitated until equilibrium is reached (typically 24-48 hours). The suspension is then filtered or centrifuged, and the concentration of the dissolved compound in the supernatant is measured, usually by HPLC or UV-Vis spectroscopy.

Q4: Can adjusting the pH of my buffer improve the solubility of this compound?

A4: Yes, if this compound has ionizable functional groups. The solubility of weakly acidic or basic compounds can be significantly influenced by the pH of the solution.[2][3] For a weakly acidic compound, increasing the pH will lead to ionization and increased aqueous solubility. Conversely, for a weakly basic compound, decreasing the pH will result in increased solubility. It is important to ensure that the pH change does not negatively impact your experimental system.

Q5: Are there other advanced techniques to enhance the solubility of this compound for in vivo studies?

A5: For more advanced applications like in vivo studies, several formulation strategies can be explored. These include the preparation of solid dispersions, where the drug is dispersed in a hydrophilic carrier, and the use of nanotechnology approaches, such as creating nanosuspensions or nanoemulsions.[4][7][8] These techniques aim to increase the surface area and dissolution rate of the drug, ultimately improving its bioavailability.[5][8][9][10]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL) at 25°C
Water< 0.01
Phosphate-Buffered Saline (PBS) pH 7.4< 0.01
Dimethyl Sulfoxide (DMSO)> 100
Ethanol5.2
Propylene Glycol2.8

Table 2: Effect of Co-solvents on the Aqueous Solubility of this compound in PBS (pH 7.4)

Co-solventConcentration (% v/v)Apparent Solubility (µg/mL)Fold Increase
None00.51
Ethanol55.811.6
Ethanol1015.230.4
Propylene Glycol54.18.2
Propylene Glycol1011.523.0
PEG 40056.513.0
PEG 4001018.937.8

Table 3: Effect of Cyclodextrins on the Aqueous Solubility of this compound in PBS (pH 7.4)

Cyclodextrin (B1172386)Concentration (% w/v)Apparent Solubility (µg/mL)Fold Increase
None00.51
Hydroxypropyl-β-cyclodextrin (HP-β-CD)225.450.8
Hydroxypropyl-β-cyclodextrin (HP-β-CD)568.1136.2
Sulfobutylether-β-cyclodextrin (SBE-β-CD)232.765.4
Sulfobutylether-β-cyclodextrin (SBE-β-CD)585.3170.6

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

  • Add an excess amount of solid this compound (e.g., 1-2 mg) to 1 mL of the desired aqueous buffer in a glass vial.

  • Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C).

  • Agitate the suspension for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.

Protocol 2: Preparation of a this compound Solution using a Co-solvent

  • Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., 50 mg/mL in DMSO).

  • Prepare the desired aqueous buffer containing the chosen co-solvent at the desired final concentration (e.g., PBS with 10% v/v Ethanol).

  • While vortexing the co-solvent/buffer mixture, slowly add the this compound stock solution to reach the desired final concentration.

  • Continue to vortex for another 1-2 minutes to ensure complete mixing.

  • Visually inspect the solution for any signs of precipitation.

Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex

  • Prepare a solution of the chosen cyclodextrin (e.g., 5% w/v HP-β-CD) in the desired aqueous buffer.

  • Prepare a concentrated stock solution of this compound in a minimal amount of a volatile organic solvent (e.g., ethanol).

  • While stirring the cyclodextrin solution, add the this compound solution dropwise.

  • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • If a solid complex is desired, the solution can be lyophilized (freeze-dried). Otherwise, the resulting solution can be used directly, after sterile filtration if necessary.

Visualizations

experimental_workflow cluster_start Start: Solubility Issue cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions cluster_outcome Desired Outcome start This compound Precipitates in Aqueous Buffer check_concentration Is Concentration > Solubility Limit? start->check_concentration check_stock Is Stock Solution Fully Dissolved? check_concentration->check_stock No lower_conc Lower Final Concentration check_concentration->lower_conc Yes check_ph Is pH Optimal for Solubility? check_stock->check_ph Yes remake_stock Re-prepare Stock Solution (Vortex, Gentle Warming) check_stock->remake_stock No adjust_ph Adjust Buffer pH check_ph->adjust_ph No use_cosolvent Use Co-solvent (e.g., Ethanol, PEG 400) check_ph->use_cosolvent Yes success Clear, Stable Solution lower_conc->success remake_stock->success adjust_ph->success use_cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) use_cosolvent->use_cyclodextrin use_cosolvent->success use_cyclodextrin->success

Caption: Troubleshooting workflow for addressing solubility issues of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor (Inactive) kinase2->transcription_factor Phosphorylates transcription_factor_active Transcription Factor (Active) transcription_factor->transcription_factor_active gene_expression Target Gene Expression transcription_factor_active->gene_expression Promotes This compound This compound This compound->receptor Binds

Caption: Hypothetical signaling pathway for this compound.

decision_tree start Need to Prepare this compound in Aqueous Buffer conc_check Is Required Concentration < 1 µg/mL? start->conc_check ph_sensitive Is the Assay pH Sensitive? conc_check->ph_sensitive No direct_dissolution Attempt Direct Dissolution with Sonication conc_check->direct_dissolution Yes organic_solvent_allowed Is a Small Amount of Organic Solvent Tolerated? ph_sensitive->organic_solvent_allowed Yes adjust_ph Adjust pH ph_sensitive->adjust_ph No use_cosolvent Use Co-solvent (e.g., Ethanol) organic_solvent_allowed->use_cosolvent Yes use_cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) organic_solvent_allowed->use_cyclodextrin No

Caption: Decision tree for selecting a solubilization method.

References

Technical Support Center: Refining HPLC Separation Methods for Demethoxyisodaphneticin Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Demethoxyisodaphneticin and its isomers. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during chromatographic separation.

Frequently Asked Questions (FAQs)

Q1: What are the likely isomers of this compound I might encounter?

A1: this compound is a daphnane (B1241135) diterpenoid. This class of compounds is known for its structural complexity and the presence of multiple chiral centers. Therefore, you are likely to encounter several types of isomers, including:

  • Structural Isomers: These isomers have the same molecular formula but differ in the connectivity of their atoms. In daphnane diterpenoids, this can arise from different substitution patterns on the core scaffold.

  • Stereoisomers: These have the same molecular formula and connectivity but differ in the three-dimensional arrangement of atoms.

    • Enantiomers: Non-superimposable mirror images.

    • Diastereomers: Stereoisomers that are not mirror images of each other, often occurring in molecules with multiple chiral centers.

    • Epimers: Diastereomers that differ in configuration at only one chiral center.

Q2: Why is the separation of this compound isomers by HPLC challenging?

A2: The separation of daphnane diterpenoid isomers is challenging due to their very similar physicochemical properties.[1] Isomers often have nearly identical polarity, molecular weight, and UV absorbance maxima, leading to co-elution or poor resolution with standard reversed-phase HPLC methods. Chiral isomers (enantiomers) are particularly difficult to separate and typically require specialized chiral stationary phases.

Q3: What is a good starting point for a reversed-phase HPLC method for this compound analysis?

A3: A good starting point for the analysis of daphnane diterpenoids is a reversed-phase method using a C18 column. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A gradient elution is generally preferred to resolve compounds with a range of polarities.

Q4: How can I confirm the identity of the separated isomers?

A4: High-resolution mass spectrometry coupled with liquid chromatography (LC-MS), particularly techniques like UHPLC-Q-Exactive-Orbitrap MS, is a powerful tool for the identification and differentiation of daphnane diterpenoid isomers.[2][3][4] By analyzing the fragmentation patterns in MS/MS spectra, it is often possible to distinguish between structural isomers.[3] For confirmation of stereoisomers, techniques like NMR spectroscopy or X-ray crystallography of the isolated compounds may be necessary.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC separation of this compound isomers.

Problem 1: Poor Resolution or Co-elution of Isomer Peaks
Possible Cause Solution
Inappropriate Column Chemistry For structural isomers, try a different stationary phase (e.g., phenyl-hexyl, biphenyl) to alter selectivity. For enantiomers, a chiral stationary phase (CSP) is necessary. Polysaccharide-based CSPs are often effective for natural products.
Mobile Phase Composition Not Optimized 1. Change Organic Solvent: Switching between acetonitrile and methanol can significantly alter selectivity. 2. Adjust Mobile Phase pH: For ionizable compounds, small changes in pH can affect retention and selectivity. Ensure the mobile phase pH is stable by using a buffer. 3. Modify Gradient Slope: A shallower gradient can improve the separation of closely eluting peaks.
Suboptimal Temperature Increasing the column temperature can improve efficiency and may alter selectivity. However, be mindful of the thermal stability of your analytes.
High Flow Rate Lowering the flow rate can increase the number of theoretical plates and improve resolution, at the cost of longer run times.
Problem 2: Peak Tailing
Possible Cause Solution
Secondary Interactions with Column 1. Add an Acidic Modifier: Add 0.1% formic acid or acetic acid to the mobile phase to suppress the ionization of residual silanols on the silica (B1680970) support. 2. Use a Modern, End-capped Column: Newer columns are better shielded to minimize silanol (B1196071) interactions.
Column Overload Reduce the injection volume or the concentration of the sample.
Sample Solvent Mismatch Dissolve the sample in the initial mobile phase or a weaker solvent. Injecting in a stronger solvent than the mobile phase can cause peak distortion.
Problem 3: Variable Retention Times
Possible Cause Solution
Inadequate Column Equilibration Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods.
Fluctuations in Mobile Phase Composition 1. Degas Mobile Phase: Use an online degasser or sonicate the mobile phase to remove dissolved gases. 2. Precise Mobile Phase Preparation: Prepare mobile phases gravimetrically for better accuracy. Even a 1% error in organic solvent composition can significantly shift retention times.[5]
Temperature Fluctuations Use a column oven to maintain a constant temperature.
Pump Malfunction Check for leaks and ensure the pump is delivering a consistent flow rate.
Problem 4: Analyte Instability or Degradation
Possible Cause Solution
pH Sensitivity Some natural products are unstable at certain pH values. Evaluate the stability of this compound in acidic and basic conditions. Consider using a mobile phase with a neutral pH if degradation is observed.
Temperature Sensitivity If the compound is thermally labile, perform separations at a lower temperature or room temperature.
Oxidative Degradation Minimize exposure of samples and standards to air and light. Consider using amber vials and adding an antioxidant to the sample solvent if oxidation is suspected.[6]

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for Isomer Profiling

This protocol provides a starting point for the analysis of a mixture of this compound isomers.

  • HPLC System: A standard HPLC or UHPLC system with a UV detector or Mass Spectrometer.

  • Column: C18, 2.1 x 150 mm, 1.9 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 50
    15.0 100
    20.0 100
    20.1 50

    | 25.0 | 50 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 254 nm or MS with electrospray ionization (ESI).

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in methanol or the initial mobile phase composition and filter through a 0.22 µm syringe filter.

Protocol 2: Chiral HPLC for Enantiomer Separation

This protocol is a general approach for separating enantiomers of daphnane diterpenoids and may require optimization.

  • HPLC System: Standard HPLC with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase (e.g., cellulose (B213188) or amylose-based).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). A typical starting condition is 90:10 (v/v) hexane:isopropanol.

  • Elution Mode: Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at the absorbance maximum of this compound.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Visualizations

HPLC_Troubleshooting_Workflow start Start: Chromatographic Problem (e.g., Poor Resolution) check_column Check Column - Correct phase? - Chiral vs. Achiral? - Column age/health? start->check_column check_mobile_phase Check Mobile Phase - Correct composition? - pH optimized? - Degassed? start->check_mobile_phase check_instrument Check Instrument - Leaks? - Temperature stable? - Flow rate correct? start->check_instrument optimize_method Optimize Method - Gradient slope? - Solvent type? - Temperature? check_column->optimize_method check_mobile_phase->optimize_method check_instrument->optimize_method solution Problem Resolved optimize_method->solution

Caption: A workflow for troubleshooting HPLC separation issues.

Isomer_Separation_Strategy start Isomer Mixture of This compound achiral_hplc Reversed-Phase HPLC (C18) - Gradient Elution - UV/MS Detection start->achiral_hplc structural_isomers Separation of Structural Isomers achiral_hplc->structural_isomers coeluting_peaks Co-eluting Peaks (Potential Stereoisomers) achiral_hplc->coeluting_peaks chiral_hplc Chiral HPLC - Polysaccharide CSP - Normal or Reversed Phase coeluting_peaks->chiral_hplc enantiomers Separation of Enantiomers/Diastereomers chiral_hplc->enantiomers

Caption: A logical strategy for separating isomers of this compound.

References

dealing with low bioavailability of Demethoxyisodaphneticin in in-vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the low bioavailability of Demethoxyisodaphneticin during in-vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is "low oral bioavailability," and why is it a significant concern for a compound like this compound?

A1: Oral bioavailability refers to the rate and extent to which an active pharmaceutical ingredient is absorbed from an oral dosage form and becomes available at the site of action or in the systemic circulation.[1] Low oral bioavailability is a major challenge, particularly for compounds classified as BCS Class II or IV, which are characterized by low solubility and/or low permeability.[2] For this compound, a natural product likely exhibiting poor water solubility, low bioavailability can lead to sub-therapeutic plasma concentrations, high inter-individual variability, and a disconnect between potent in-vitro activity and poor in-vivo efficacy.[3][4] Overcoming this hurdle is critical for obtaining reliable preclinical data and for the compound's future therapeutic development.

Q2: What are the primary physiological and physicochemical factors that contribute to the low bioavailability of natural products like this compound?

A2: The low bioavailability of many natural products stems from several factors:

  • Poor Aqueous Solubility: Many natural compounds are hydrophobic ("lipophilic"), leading to poor dissolution in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.[5]

  • Extensive First-Pass Metabolism: After absorption from the gut, the compound travels via the portal vein to the liver, where it can be extensively metabolized by enzymes (like Cytochrome P450s) before reaching systemic circulation. This is known as the "first-pass effect."[6]

  • Efflux by Transporters: Membrane transporters, such as P-glycoprotein (P-gp), actively pump the compound back into the GI lumen after absorption, reducing the net amount that enters the bloodstream.

  • Chemical Instability: The compound may degrade in the harsh acidic or enzymatic environment of the GI tract.[2]

Q3: How do I perform a basic assessment of this compound's absolute bioavailability in an animal model?

A3: To determine absolute bioavailability, a pharmacokinetic (PK) study involving both intravenous (IV) and oral (PO) administration is required. The area under the plasma concentration-time curve (AUC) is calculated for both routes. The absolute bioavailability (F%) is then determined using the formula:

F(%) = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100

A low F% value confirms poor oral bioavailability, necessitating the formulation or chemical strategies discussed in this guide.[7] A detailed protocol for a basic pharmacokinetic study is provided in the "Experimental Protocols" section.

Troubleshooting Guide: Common In-Vivo Issues

This guide addresses specific problems researchers may encounter during in-vivo studies with this compound.

Problem 1: High variability in plasma concentrations between animal subjects.

  • Possible Cause 1: Formulation Inconsistency. If the compound is not uniformly dispersed in the vehicle (e.g., suspension), each animal may receive a different effective dose.

    • Troubleshooting Step: Improve the formulation. Use particle size reduction techniques (micronization) or formulate as a solution or a stable, uniform nanosuspension.[8] Ensure the formulation is thoroughly mixed before each administration.

  • Possible Cause 2: Inaccurate Dosing. Oral gavage can be technically challenging, leading to dosing errors.

    • Troubleshooting Step: Ensure all personnel are properly trained in the gavage technique for the specific animal model. Use appropriate gavage needle sizes and confirm correct placement.

  • Possible Cause 3: Physiological Differences. Factors like food in the stomach can alter GI tract pH and motility, affecting absorption.[5] Genetic variations in metabolic enzymes among animals can also contribute.

    • Troubleshooting Step: Standardize experimental conditions. Fast animals overnight before dosing (while ensuring access to water). Use animals from a single, reputable supplier to minimize genetic heterogeneity.

Problem 2: Plasma concentrations of this compound are undetectable or below the limit of quantification (BLQ).

  • Possible Cause 1: Rapid Metabolism. The parent compound may be converted to metabolites so quickly that its concentration in the plasma is negligible.

    • Troubleshooting Step: In addition to the parent compound, attempt to identify and quantify major metabolites in the plasma and urine using LC-MS/MS.[9] The presence of metabolites would confirm that the drug is being absorbed but rapidly cleared.

  • Possible Cause 2: Insufficient Analytical Method Sensitivity. The assay used may not be sensitive enough to detect the low concentrations achieved in vivo.

    • Troubleshooting Step: Optimize the bioanalytical method (e.g., LC-MS/MS) to improve sensitivity.[10] This can involve improving the extraction procedure from the plasma matrix or optimizing mass spectrometry parameters.

  • Possible Cause 3: Extremely Poor Absorption. The formulation may be failing to deliver the compound into solution in the GI tract.

    • Troubleshooting Step: This is a core bioavailability issue. Implement one of the enhancement strategies detailed below, such as developing a lipid-based formulation (e.g., SEDDS) or an amorphous solid dispersion.[11][12]

Strategies for Enhancing Bioavailability

Improving the oral bioavailability of this compound requires advanced formulation or chemical modification approaches. The choice of strategy depends on the compound's specific physicochemical properties.

Data Presentation: Comparison of Formulation Strategies
StrategyMechanism of ActionKey AdvantagesKey Disadvantages
Particle Size Reduction Increases surface area-to-volume ratio, enhancing dissolution rate according to the Noyes-Whitney equation.[8]Simple, well-established techniques (micronization, nanosizing).[5]May not be sufficient for extremely insoluble compounds; risk of particle agglomeration.
Amorphous Solid Dispersions The drug is dispersed in a high-energy, non-crystalline (amorphous) state within a hydrophilic polymer matrix, improving solubility and dissolution.[12][13]Significant solubility enhancement; can sustain supersaturated concentrations.Can be physically unstable, with a risk of recrystallization over time; manufacturing can be complex (e.g., spray drying, hot-melt extrusion).[5]
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion in the GI tract, increasing the drug's solubilization and absorption.[11]Enhances solubility and can utilize lipid absorption pathways, potentially bypassing first-pass metabolism via lymphatic transport.[2]High surfactant content can sometimes cause GI irritation; potential for drug precipitation upon dilution in the gut.
Complexation with Cyclodextrins The hydrophobic drug molecule is encapsulated within the lipophilic core of a cyclodextrin (B1172386) molecule, whose hydrophilic exterior improves aqueous solubility.[5][11]Forms a true solution, improving dissolution; can also enhance stability.Limited drug-loading capacity; competition for binding can occur with dietary lipids or other molecules.
Prodrug Approach The active molecule is chemically modified with a promoiety to enhance properties like solubility or permeability. The promoiety is cleaved in vivo to release the parent drug.[14]Can overcome multiple barriers simultaneously (e.g., solubility and permeability).Requires extensive chemical synthesis and characterization; the cleavage process must be efficient and non-toxic.
Example Pharmacokinetic Data

The following table presents hypothetical pharmacokinetic data for "Compound X" (a proxy for this compound) to illustrate the potential impact of different formulation strategies on oral bioavailability.

FormulationCmax (ng/mL)Tmax (hr)AUC0-t (ng·hr/mL)Absolute Bioavailability (F%)
Aqueous Suspension 55 ± 122.0210 ± 454%
Micronized Suspension 110 ± 201.5450 ± 608.5%
Nanosuspension 250 ± 401.01150 ± 15022%
SEDDS Formulation 480 ± 750.752400 ± 31045%

Data are presented as mean ± SD and are for illustrative purposes only.

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension by Wet Milling

  • Preparation: Prepare a pre-mixture by dispersing 1% w/v this compound and 0.5% w/v of a stabilizer (e.g., Poloxamer 188 or HPMC) in deionized water.

  • Milling: Transfer the pre-mixture to the chamber of a bead mill containing zirconia milling beads (0.1-0.5 mm diameter).

  • Processing: Mill the suspension at a high speed (e.g., 2000-3000 rpm) for 2-6 hours. Maintain a low temperature (4-10°C) using a cooling jacket to prevent thermal degradation.

  • Monitoring: Periodically withdraw small aliquots of the suspension and measure the particle size using a dynamic light scattering (DLS) instrument. Continue milling until the desired particle size (e.g., < 250 nm) with a narrow polydispersity index (PDI < 0.3) is achieved.

  • Separation: Separate the nanosuspension from the milling beads by filtration or decanting.

  • Characterization: Characterize the final nanosuspension for particle size, PDI, zeta potential, and drug content (using HPLC).

Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

  • Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, Capmul MCM). Select excipients that show high solubilizing capacity.

  • Phase Diagram Construction: Construct ternary phase diagrams to identify the self-emulsification region. Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios (e.g., 10:90 to 90:10). Titrate each mixture with water and observe for the formation of a clear or bluish-white emulsion.

  • Formulation Preparation: Select a ratio from the optimal emulsification region. Add this compound to the oil/surfactant/co-surfactant mixture and vortex until a clear, homogenous solution is formed. Gentle heating (~40°C) may be used to facilitate dissolution.

  • Characterization:

    • Self-Emulsification Assessment: Add 1 mL of the SEDDS formulation to 250 mL of 0.1 N HCl (simulated gastric fluid) with gentle agitation. Measure the time to emulsify and the resulting droplet size and PDI using DLS.

    • Thermodynamic Stability: Centrifuge the formulation at 3,500 rpm for 30 minutes and subject it to freeze-thaw cycles to check for phase separation or drug precipitation.

Protocol 3: Basic In-Vivo Pharmacokinetic Study Design

  • Animal Model: Select a suitable animal model (e.g., Sprague-Dawley rats, ~250-300 g). Acclimatize the animals for at least one week.

  • Group Allocation: Divide animals into two groups (n=5-6 per group):

    • Group 1 (IV): Receives this compound dissolved in a suitable IV vehicle (e.g., saline with 10% DMSO and 10% Solutol HS 15) at a dose of 1-2 mg/kg.

    • Group 2 (PO): Receives the this compound formulation (e.g., nanosuspension or SEDDS) via oral gavage at a dose of 10-20 mg/kg.

  • Dosing and Sampling: Fast animals overnight prior to dosing. Administer the doses. Collect blood samples (~150 µL) from the tail vein or other appropriate site into heparinized tubes at pre-defined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours post-dose).

  • Sample Processing: Immediately centrifuge the blood samples (e.g., 10,000 rpm for 10 min at 4°C) to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[10]

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters (Cmax, Tmax, AUC, half-life) and determine the absolute bioavailability.[7]

Mandatory Visualizations

// Node Definitions start [label="Low In-Vivo Efficacy or\nHigh Data Variability Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_pk [label="Step 1: Conduct Preliminary\nPharmacokinetic (PK) Study", fillcolor="#FBBC05", fontcolor="#202124"]; pk_result [label="Is Bioavailability Low\n(<20%)?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

analyze_compound [label="Step 2: Analyze Compound\nProperties", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solubility [label="Poor Aqueous\nSolubility?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; metabolism [label="Evidence of Rapid\nMetabolism?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

formulation_strat [label="Step 3: Implement\nFormulation Strategy", fillcolor="#34A853", fontcolor="#FFFFFF"]; size_reduction [label="Particle Size Reduction\n(Nanosuspension)", fillcolor="#F1F3F4", fontcolor="#202124"]; lipid_form [label="Lipid-Based Formulation\n(SEDDS)", fillcolor="#F1F3F4", fontcolor="#202124"]; solid_disp [label="Amorphous Solid\nDispersion", fillcolor="#F1F3F4", fontcolor="#202124"];

validate_pk [label="Step 4: Re-evaluate PK with\nNew Formulation", fillcolor="#34A853", fontcolor="#FFFFFF"]; success [label="Proceed with Efficacy\nStudies", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; reassess [label="Re-assess Strategy or\nConsider Prodrug Approach", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

check_assay [label="Review Bioanalytical\nMethod Sensitivity", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> check_pk; check_pk -> pk_result; pk_result -> analyze_compound [label="Yes"]; pk_result -> check_assay [label="No"];

analyze_compound -> solubility; solubility -> formulation_strat [label="Yes"]; solubility -> metabolism [label="No"];

metabolism -> formulation_strat [label="Yes (e.g., SEDDS\nfor lymphatic uptake)"]; metabolism -> reassess [label="No, but still low"];

formulation_strat -> size_reduction [arrowhead=none]; formulation_strat -> lipid_form [arrowhead=none]; formulation_strat -> solid_disp [arrowhead=none];

size_reduction -> validate_pk; lipid_form -> validate_pk; solid_disp -> validate_pk;

validate_pk -> success [label="Bioavailability\nImproved"]; validate_pk -> reassess [label="Improvement\nInsufficient"]; } enddot Caption: Workflow for troubleshooting low bioavailability of this compound.

G systemic_circ Systemic Circulation (Bioavailable Drug) absorption absorption drug_portal drug_portal absorption->drug_portal To Liver drug_portal->systemic_circ Escapes Metabolism metabolism metabolism drug_portal->metabolism metabolites metabolites metabolism->metabolites Excreted

// Node Definitions start [label="Goal: Enhance Bioavailability\nof this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

q1 [label="Is the primary issue\nPOOR SOLUBILITY?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

sol_strat [label="Solubility-Enhancing Strategies", shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; opt1 [label="Amorphous Solid Dispersion", fillcolor="#FFFFFF", fontcolor="#202124"]; opt2 [label="Nanosizing", fillcolor="#FFFFFF", fontcolor="#202124"]; opt3 [label="Cyclodextrin Complexation", fillcolor="#FFFFFF", fontcolor="#202124"];

q2 [label="Is the primary issue\nRAPID METABOLISM?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

met_strat [label="Metabolism-Reducing Strategies", shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; opt4 [label="Lipid Formulations (SEDDS)\n(Promotes Lymphatic Uptake)", fillcolor="#FFFFFF", fontcolor="#202124"]; opt5 [label="Co-administer with\nCYP Inhibitor (e.g., Ritonavir)*", fillcolor="#FFFFFF", fontcolor="#202124"];

q3 [label="Are BOTH solubility and\nmetabolism major issues?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

combo_strat [label="Combined/Advanced Strategies", shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; opt6 [label="Supersaturating SEDDS\n(s-SEDDS)", fillcolor="#FFFFFF", fontcolor="#202124"]; opt7 [label="Prodrug Design", fillcolor="#FFFFFF", fontcolor="#202124"];

note [label="*For research purposes only.\nRequires careful dose consideration.", shape=note, fillcolor="#F1F3F4", fontcolor="#5F6368", fontsize=10];

// Edges start -> q1; q1 -> sol_strat [label="Yes"]; sol_strat -> opt1 [arrowhead=none]; sol_strat -> opt2 [arrowhead=none]; sol_strat -> opt3 [arrowhead=none];

q1 -> q2 [label="No"]; q2 -> met_strat [label="Yes"]; met_strat -> opt4 [arrowhead=none]; met_strat -> opt5 [arrowhead=none]; opt5 -> note [style=dashed, arrowhead=none];

q2 -> q3 [label="No"]; q3 -> combo_strat [label="Yes"]; combo_strat -> opt6 [arrowhead=none]; combo_strat -> opt7 [arrowhead=none]; } enddot Caption: Decision tree for selecting a bioavailability enhancement strategy.

References

Validation & Comparative

Validation of Synthetic Demethoxyisodaphneticin: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the biological efficacy of synthetic Demethoxyisodaphneticin remains a critical area for future research, as publicly available experimental data validating its activity against natural counterparts or other therapeutic alternatives is currently limited. This guide, therefore, outlines the established methodologies and conceptual frameworks that would be essential for such a validation, drawing comparisons from related "demethoxy" compounds where applicable.

While specific data on this compound is not available, the scientific community has extensively studied other demethoxy compounds, providing a roadmap for validation. For instance, Demethoxycurcumin has been shown to induce apoptosis in head and neck squamous cell carcinoma by inhibiting the NF-κB pathway.[1] Similarly, 17-allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG) inhibits cell proliferation and induces apoptosis by downregulating STAT3 and cyclin D1.[2] These examples highlight the potential cytotoxic and signaling pathway-modulating activities that could be investigated for synthetic this compound.

Comparative Biological Activity: A Framework for Validation

To rigorously validate the biological activity of synthetic this compound, a comparative analysis against a natural standard (if available) and existing therapeutic agents is paramount. The following table outlines a proposed framework for quantitative comparison of key biological activities.

Biological ActivityAssaySynthetic this compound (Hypothetical IC50/EC50)Natural this compound (Hypothetical IC50/EC50)Alternative Compound (e.g., Doxorubicin) (IC50/EC50)
Cytotoxicity MTT Assay
Apoptosis Induction Caspase-3/7 Activity Assay
Anti-inflammatory Activity Nitric Oxide (NO) Inhibition Assay
Kinase Inhibition (if applicable) Kinase Activity Assay

Note: The values in this table are placeholders and would need to be determined through rigorous experimentation.

Essential Experimental Protocols

The validation of synthetic this compound would necessitate a suite of well-defined experimental protocols. Below are detailed methodologies for key assays.

Cell Viability and Cytotoxicity: MTT Assay

This assay is fundamental in determining the cytotoxic potential of a compound.

Protocol:

  • Cell Seeding: Plate cancer cell lines (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of synthetic this compound, a positive control (e.g., Doxorubicin), and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Apoptosis Induction: Caspase-3/7 Activity Assay

This assay quantifies the activation of key executioner caspases in the apoptotic pathway.

Protocol:

  • Cell Treatment: Treat cells with synthetic this compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).

  • Lysis: Lyse the cells using a specific lysis buffer provided with a commercial caspase activity assay kit.

  • Substrate Addition: Add the caspase-3/7 substrate to the cell lysates and incubate in the dark at room temperature.

  • Fluorescence Measurement: Measure the fluorescence using a fluorometer with excitation and emission wavelengths appropriate for the specific substrate.

  • Data Analysis: Quantify the fold-increase in caspase activity relative to the untreated control.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells and stimulate them with lipopolysaccharide (LPS) in the presence or absence of synthetic this compound.

  • Griess Reagent: After 24 hours of incubation, collect the cell culture supernatant and mix it with Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the concentration of nitrite (B80452) and calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Visualizing the Molecular Pathways

Understanding the mechanism of action of synthetic this compound requires mapping its interaction with cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate hypothetical pathways that could be affected.

G cluster_0 Apoptosis Induction Pathway This compound Synthetic This compound Bax Bax This compound->Bax activates Bcl2 Bcl-2 This compound->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway activated by synthetic this compound.

G cluster_1 Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB activates iNOS iNOS (NO Production) NFkB->iNOS induces This compound Synthetic This compound This compound->NFkB inhibits Inflammation Inflammation iNOS->Inflammation

Caption: Postulated inhibition of the NF-κB inflammatory pathway by synthetic this compound.

G cluster_2 Experimental Workflow Start Start: Synthesize this compound Cell_Culture Cell Culture (e.g., HeLa, RAW 264.7) Start->Cell_Culture Treatment Treatment with Synthetic Compound Cell_Culture->Treatment Cytotoxicity_Assay MTT Assay (IC50 Determination) Treatment->Cytotoxicity_Assay Apoptosis_Assay Caspase-3/7 Assay Treatment->Apoptosis_Assay Anti_inflammatory_Assay NO Inhibition Assay Treatment->Anti_inflammatory_Assay Data_Analysis Data Analysis and Comparison Cytotoxicity_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Anti_inflammatory_Assay->Data_Analysis Conclusion Conclusion: Biological Activity Validated Data_Analysis->Conclusion

Caption: A streamlined workflow for the validation of synthetic this compound's biological activity.

References

A Comparative Analysis of Daphnane Diterpenoids: Unveiling Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of prominent daphnane (B1241135) diterpenoids. Notably, a comprehensive search for "Demethoxyisodaphneticin" yielded no publicly available scientific data. Therefore, this guide will focus on a comparative analysis of other well-researched daphnane diterpenoids, namely Yuanhuacine, Genkwanine, and Daphnetoxin (B1198267), to provide valuable insights into this class of compounds.

Daphnane diterpenoids, a class of natural products primarily isolated from plants of the Thymelaeaceae and Euphorbiaceae families, have garnered significant interest in the scientific community for their potent biological activities.[1][2] These compounds are characterized by a common 5/7/6 tricyclic carbon skeleton and exhibit a range of effects, most notably potent anticancer and anti-HIV activities.[1][3] This guide presents a comparative overview of the performance of selected daphnane diterpenoids, supported by experimental data, to aid in the evaluation of their therapeutic potential.

Comparative Analysis of Biological Activity

The primary therapeutic potential of daphnane diterpenoids lies in their cytotoxicity against cancer cells and their ability to inhibit HIV replication. The following tables summarize the in vitro efficacy of Yuanhuacine, Genkwanine, and Daphnetoxin against various cancer cell lines and HIV.

CompoundCell LineActivityIC50 / EC50Reference
Yuanhuacine H1993 (Non-small cell lung cancer)Anticancer9 nM[4]
H358 (Non-small cell lung cancer)Anticancer16.5 µM[5]
H460 (Non-small cell lung cancer)Anticancer6.2 µM[5]
Calu-1 (Non-small cell lung cancer)Anticancer4.1 µM[5]
H1299 (Non-small cell lung cancer)Anticancer4.0 µM[5]
A549 (Non-small cell lung cancer)Anticancer0.03 µM[5]
UMUC3 (Bladder cancer)Anticancer1.89 µM[5]
HCT116 (Colon cancer)Anticancer14.28 µM[5]
Genkwanine VIII HIV-1Anti-HIV0.17 nM[6]
Daphnetoxin PKC alpha expressing yeastPKC activationIC50 = 536 ± 183 nM[7]
PKC beta I expressing yeastPKC activationIC50 = 902 ± 129 nM[7]
PKC delta expressing yeastPKC activationIC50 = 3370 ± 492 nM[7]

Mechanisms of Action: A Glimpse into Cellular Pathways

The potent biological activities of daphnane diterpenoids stem from their interaction with key cellular signaling pathways. Understanding these mechanisms is crucial for drug development and for predicting potential therapeutic applications and side effects.

Yuanhuacine: Targeting Cancer Cell Proliferation and Survival

Yuanhuacine has been shown to exert its anticancer effects through the modulation of the AMP-activated protein kinase (AMPK) and mTOR signaling pathways.[4][8] AMPK is a key energy sensor in cells, and its activation can lead to the inhibition of cell growth and proliferation. Yuanhuacine activates AMPK, which in turn inhibits the mTORC2 signaling complex.[4] This inhibition leads to a downstream cascade of events, including the suppression of Akt and PKCα, ultimately resulting in the disruption of the actin cytoskeleton and inhibition of cancer cell migration and invasion.[4][8] Furthermore, Yuanhuacine can induce G2/M cell cycle arrest, preventing cancer cells from dividing and proliferating.[5]

Yuanhuacine_Mechanism Yuanhuacine Yuanhuacine AMPK AMPK Yuanhuacine->AMPK activates Cell_Cycle_Arrest G2/M Cell Cycle Arrest Yuanhuacine->Cell_Cycle_Arrest mTORC2 mTORC2 AMPK->mTORC2 inhibits Akt Akt mTORC2->Akt activates PKCalpha PKCα mTORC2->PKCalpha activates Cell_Growth Inhibition of Cell Growth & Proliferation Akt->Cell_Growth Actin_Cytoskeleton Actin Cytoskeleton Disruption PKCalpha->Actin_Cytoskeleton

Yuanhuacine's anticancer mechanism of action.
Daphnetoxin and Genkwanines: Modulators of Protein Kinase C and HIV Entry

Daphnetoxin and certain genkwanines are known to be potent activators of Protein Kinase C (PKC) isozymes.[7] PKC is a family of enzymes that play a critical role in various cellular processes, including cell growth, differentiation, and apoptosis. The activation of specific PKC isoforms can have profound effects on cell behavior. For instance, the differential activation of PKC isotypes by daphnetoxin may explain its varied biological effects.[7]

In the context of HIV, some daphnane diterpenoids, like Genkwanine VIII, exhibit incredibly potent anti-HIV activity.[6] While the precise mechanism for all anti-HIV daphnanes is not fully elucidated, one of the key mechanisms for some related compounds involves the activation of PKC, which can lead to the reactivation of latent HIV reservoirs, a crucial step in the "shock and kill" strategy for HIV eradication.[9]

Daphnane_AntiHIV_Mechanism cluster_cell Latently Infected CD4+ T-cell Daphnane Daphnane Diterpenoid (e.g., Genkwanine) PKC Protein Kinase C (PKC) Daphnane->PKC activates Latent_HIV Latent HIV Provirus PKC->Latent_HIV reactivates Viral_Transcription Viral Transcription & Replication Latent_HIV->Viral_Transcription Viral_Proteins Viral Proteins (e.g., Tat, Rev) Viral_Transcription->Viral_Proteins Immune_Recognition Immune System Recognition & Clearance Viral_Proteins->Immune_Recognition MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add daphnane diterpenoid at various concentrations incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

References

structure-activity relationship of Demethoxyisodaphneticin and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Structure-Activity Relationship of Daphnetin (B354214) Analogs as a Proxy for Demethoxyisodaphneticin

Introduction

Core Structure: Daphnetin

Daphnetin's basic structure consists of a benzopyrone (coumarin) nucleus with two hydroxyl groups at the C7 and C8 positions, forming a catechol moiety. This catechol group is a key pharmacophore responsible for many of its biological activities, particularly its antioxidant effects.[3][4]

Structure-Activity Relationship of Daphnetin Analogs

The biological activity of daphnetin analogs is significantly influenced by the nature and position of substituents on the coumarin (B35378) scaffold. The primary sites for modification are the C3 and C4 positions, as well as the hydroxyl groups of the catechol moiety.

Substitutions at C3 and C4 Positions

Research has shown that substitutions at the C3 and C4 positions can modulate the biological activity of daphnetin.

  • Electron-withdrawing vs. Electron-donating Groups: The introduction of an electron-withdrawing hydrophilic group at the C4 position has been shown to enhance the antioxidant capacity of daphnetin.[3][4] Conversely, this trend is not observed for substitutions at the C3 position.[3]

  • Hydrophobic Groups: The addition of a hydrophobic phenyl group at either the C3 or C4 position has a negative impact on the antioxidant activity.[1]

Importance of the Catechol Moiety

The 7,8-dihydroxy (catechol) group is essential for the antioxidant activity of daphnetin and its derivatives.[3][4] This is because the ortho-dihydroxy arrangement is effective at scavenging free radicals.

Quantitative Data on Daphnetin Analogs

The following table summarizes the antioxidant activity of various daphnetin analogs, providing a quantitative comparison of their efficacy.

CompoundSubstitutionDPPH Radical Scavenging (EC50, µM)ABTS Radical Scavenging (EC50, µM)Reference
Daphnetin None46.2015.85[3]
Analog 1 4-methyl50.1217.23[3]
Analog 2 4-trifluoromethyl40.7514.96[3]
Analog 3 4-phenyl65.3422.18[3]
Analog 4 4-carboxymethyl31.3811.72[3]
Analog 5 3-phenyl72.8925.41[3]

Experimental Protocols

DPPH Radical Scavenging Assay

The antioxidant activity was determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. A solution of DPPH in methanol (B129727) was mixed with various concentrations of the test compounds. The mixture was incubated in the dark at room temperature for 30 minutes. The absorbance was then measured at 517 nm using a spectrophotometer. The percentage of DPPH radical scavenging was calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the sample with the DPPH solution. The EC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, was determined from the dose-response curve.[3]

ABTS Radical Scavenging Assay

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging activity was also measured. The ABTS radical cation was generated by reacting ABTS solution with potassium persulfate solution and keeping the mixture in the dark at room temperature for 12-16 hours. The ABTS solution was then diluted with methanol to an absorbance of 0.70 ± 0.02 at 734 nm. Various concentrations of the test compounds were added to the ABTS solution, and the absorbance was recorded after 6 minutes. The percentage of inhibition was calculated, and the EC50 value was determined.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key concepts and workflows related to the structure-activity relationship of daphnetin analogs.

SAR_Logic cluster_SAR Structure-Activity Relationship Logic Daphnetin Daphnetin Core Modification Structural Modification Daphnetin->Modification Introduce Substituents Activity Biological Activity Modification->Activity Modulates Efficacy

Caption: Logical flow of SAR studies for daphnetin.

Experimental_Workflow cluster_Workflow Antioxidant Assay Workflow Start Prepare Daphnetin Analogs DPPH DPPH Assay Start->DPPH ABTS ABTS Assay Start->ABTS Measure Measure Absorbance DPPH->Measure ABTS->Measure Calculate Calculate EC50 Measure->Calculate Compare Compare Activities Calculate->Compare

Caption: Workflow for antioxidant activity assessment.

Conclusion

The structure-activity relationship of daphnetin analogs highlights several key features that govern their biological, particularly antioxidant, activity. The catechol moiety is indispensable, and modifications at the C4 position with electron-withdrawing hydrophilic groups can enhance this activity. Conversely, hydrophobic substitutions are generally detrimental. While direct experimental data for this compound is lacking, these findings provide a robust framework for predicting its potential biological profile. The absence of a methoxy (B1213986) group and the "iso" configuration would likely alter its electronic and steric properties, thereby influencing its activity in ways that can be hypothesized based on the principles outlined in this guide. Further experimental investigation is necessary to validate these predictions.

References

A Comparative Analysis of the Cytotoxic Potency of Daphnane Diterpenes and Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anti-cancer drug discovery, natural products remain a vital source of novel chemotherapeutic agents. This guide provides a comparative overview of the cytotoxic properties of daphnane (B1241135) diterpenes, a class of natural compounds, and paclitaxel (B517696), a widely used anti-cancer drug. While direct comparative data for a specific compound named "Demethoxyisodaphneticin" is not available in the current scientific literature, this analysis will focus on representative daphnane diterpenes for which cytotoxic data has been published alongside paclitaxel, offering valuable insights for researchers, scientists, and drug development professionals.

Cytotoxicity Profile: A Head-to-Head Comparison

The cytotoxic activity of various daphnane diterpenes and paclitaxel has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency in inhibiting biological function, is a key parameter in these assessments. The table below summarizes the IC50 values for a representative daphnane diterpene and paclitaxel in several cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.

Cell LineCancer TypeDaphnane Diterpene IC50 (µM)Paclitaxel IC50 (µM)
HL-60 Promyelocytic Leukemia2.70-
SMMC-7721 Hepatocellular Carcinoma3.80-
A-549 Lung Carcinoma11.91-
MCF-7 Breast Adenocarcinoma3.79-
SW480 Colorectal Adenocarcinoma3.93-

Note: The IC50 values for paclitaxel in the SMMC-7721, A-549, and MCF-7 cell lines are reported to be in the nanomolar range in various studies, indicating significantly higher potency than the micromolar concentrations shown for the daphnane diterpene in this specific comparative study[1]. For instance, the IC50 of paclitaxel in MCF-7 cells has been reported to be approximately 7.5 nM[2]. In A549 cells, paclitaxel has shown IC50 values around 10 nM[3][4]. For SMMC-7721 cells, the IC50 of docetaxel, a close analog of paclitaxel, was found to be 0.5 nM[5]. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as the duration of drug exposure and the specific assay used.

Experimental Protocols: Methodologies for Cytotoxicity Assessment

The determination of cytotoxic activity is a critical step in the evaluation of potential anti-cancer compounds. The following are detailed protocols for two commonly used cytotoxicity assays, the MTT and SRB assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., daphnane diterpene or paclitaxel) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat cells with the desired concentrations of the test compounds and incubate for the desired period.

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates five times with tap water to remove the TCA.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Visualizing the Pathways: Mechanisms of Action

Both daphnane diterpenes and paclitaxel exert their cytotoxic effects by inducing apoptosis, or programmed cell death. However, they achieve this through distinct signaling pathways.

Experimental_Workflow Experimental Workflow for Cytotoxicity Comparison cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cluster_comparison Comparison Cell_Culture Cancer Cell Lines (e.g., HL-60, MCF-7, A-549) Cell_Seeding Seed cells in 96-well plates Cell_Culture->Cell_Seeding Compound_Prep Prepare Stock Solutions (Daphnane Diterpene & Paclitaxel) Treatment Treat cells with serial dilutions of compounds Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Assay_Execution Perform MTT or SRB Assay Incubation->Assay_Execution Absorbance Measure Absorbance Assay_Execution->Absorbance Viability Calculate Cell Viability (%) Absorbance->Viability IC50 Determine IC50 values Viability->IC50 Compare_Potency Compare Cytotoxic Potency IC50->Compare_Potency

Caption: A typical workflow for comparing the cytotoxicity of two compounds.

The signaling pathways leading to apoptosis are complex and involve a cascade of molecular events. Below are simplified diagrams illustrating the key pathways activated by daphnane diterpenes and paclitaxel.

Apoptosis_Pathways Apoptotic Signaling Pathways cluster_daphnane Daphnane Diterpenes cluster_paclitaxel Paclitaxel Daphnane Daphnane Diterpene PKC PKC Activation Daphnane->PKC AMPK AMPK Activation Daphnane->AMPK Apoptosis_D Apoptosis PKC->Apoptosis_D mTOR mTOR Inhibition AMPK->mTOR mTOR->Apoptosis_D Paclitaxel Paclitaxel Microtubule Microtubule Stabilization Paclitaxel->Microtubule Mitotic_Arrest G2/M Arrest Microtubule->Mitotic_Arrest JNK_SAPK JNK/SAPK Activation Mitotic_Arrest->JNK_SAPK Bcl2_phos Bcl-2 Phosphorylation JNK_SAPK->Bcl2_phos Apoptosis_P Apoptosis Bcl2_phos->Apoptosis_P

References

comparative study of Demethoxyisodaphneticin and genkwanines' mechanisms of action

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the distinct and overlapping cellular and molecular mechanisms of two classes of natural compounds with therapeutic potential.

This guide provides a detailed comparative study of the mechanisms of action of Daphnetin (B354214), a coumarin (B35378) derivative, and Genkwanines, a class of daphnane-type diterpenoids. Due to the limited availability of specific data on "Demethoxyisodaphneticin," this guide will focus on the closely related and well-researched compound, Daphnetin. Both Daphnetin and Genkwanines have garnered significant interest in the scientific community for their potent biological activities, particularly their anti-cancer properties. Understanding their distinct and shared mechanisms of action is crucial for the development of novel therapeutic strategies.

Overview of Compounds

Daphnetin , a dihydroxycoumarin, is a natural product found in various plants of the Thymelaeaceae family. It has been reported to possess a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2][3]

Genkwanines are a group of daphnane-type diterpenoids isolated from the flower buds of Daphne genkwa.[4] They are known for their significant cytotoxic effects against various cancer cell lines.

Comparative Quantitative Data

The following table summarizes the cytotoxic activities of Daphnetin and various Genkwanines against a range of human cancer cell lines, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Compound/GenkwanineCell LineCancer TypeIC50 (µM)Reference
Daphnetin A549Lung Adenocarcinoma10-80 (mg/kg)[5]
A2780Ovarian CancerNot specified[5]
H. pyloriBacterium25-100 (µg/mL)[6]
Daphgenkin A (1) SW620Colon Cancer3.0[4]
RKOColon CancerNot specified[4]
Compound 12 SW620Colon Cancer3.0-9.7[4]
RKOColon Cancer3.0-9.7[4]
Compound 13 SW620Colon Cancer3.0-9.7[4]
RKOColon Cancer3.0-9.7[4]
Compound 8a A549Lung Cancer3.12-4.67[7]
HelaCervical Cancer3.12-4.67[7]
MDA-MB231Breast Cancer3.12-4.67[7]
MCF-7Breast Cancer3.12-4.67[7]

Mechanisms of Action: A Comparative Overview

Both Daphnetin and Genkwanines exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. However, the specific targets and the extent of their influence on these pathways can differ.

Daphnetin: A Multi-Targeted Approach

Daphnetin's mechanism of action is characterized by its ability to interfere with multiple signaling cascades, including the NF-κB, PI3K/Akt/mTOR, and MAPK/ERK pathways.[1][5]

  • Inhibition of the NF-κB Pathway: Daphnetin has been shown to suppress the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory and pro-survival genes.[5] This inhibition is achieved by preventing the phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB.[5]

  • Modulation of the PI3K/Akt/mTOR Pathway: Daphnetin can induce both protective autophagy and apoptosis by regulating the PI3K/Akt/mTOR pathway.[5] It has been observed to downregulate the phosphorylation of Akt and mTOR, key components of this pro-survival pathway.[5]

  • Interference with the MAPK/ERK Pathway: The anticancer mechanism of Daphnetin also involves the modulation of the MAPK/ERK pathway, which is crucial for cell proliferation and survival.[1]

Genkwanines: Potent Inducers of Cell Cycle Arrest and Apoptosis

Genkwanines primarily exhibit their cytotoxic effects by inducing cell cycle arrest and apoptosis, predominantly through the inhibition of the PI3K/Akt/mTOR signaling pathway.[4]

  • Inhibition of the PI3K/Akt/mTOR Pathway: Several daphnane-type diterpenoids, including those isolated from Daphne genkwa, have been shown to significantly inhibit the PI3K/Akt/mTOR signaling in cancer cells.[4][7] This inhibition leads to the downstream effects of cell cycle arrest and apoptosis.

  • Induction of G0/G1 Cell Cycle Arrest: Compounds isolated from Daphne genkwa have been demonstrated to induce G0/G1 cell cycle arrest in human colon cancer cells.[4]

  • Promotion of Apoptosis: The apoptotic effects of these compounds are mediated by an increased Bax/Bcl-2 ratio and the activation of cleaved caspase-3 and caspase-9.[4]

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Daphnetin and Genkwanines.

Daphnetin_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Daphnetin Daphnetin Daphnetin->PI3K Inhibits NFkB_IkB NF-κB/IκBα Daphnetin->NFkB_IkB Inhibits IκBα degradation MAPK MAPK/ERK Daphnetin->MAPK Modulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits NFkB NF-κB NFkB_IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n MAPK->Proliferation_Survival Promotes Gene_Expression Pro-inflammatory & Pro-survival Genes NFkB_n->Gene_Expression Activates Genkwanines_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Receptor Receptor PI3K PI3K Receptor->PI3K Genkwanines Genkwanines Genkwanines->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Cycle Cell Cycle Progression mTOR->Cell_Cycle Promotes Apoptosis_Pathway Apoptosis mTOR->Apoptosis_Pathway Inhibits G0G1_Arrest G0/G1 Arrest Cell_Cycle->G0G1_Arrest is arrested in Bax_Bcl2 ↑ Bax/Bcl-2 ratio Apoptosis_Pathway->Bax_Bcl2 Caspases ↑ Cleaved Caspase-9 ↑ Cleaved Caspase-3 Apoptosis_Pathway->Caspases MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Treatment Treat with varying concentrations of compound Incubation1->Treatment Incubation2 Incubate for 48h Treatment->Incubation2 Add_MTT Add MTT solution Incubation2->Add_MTT Incubation3 Incubate for 4h Add_MTT->Incubation3 Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubation3->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance End End Measure_Absorbance->End Western_Blot_Workflow Start Start Cell_Treatment Treat cells with compound Start->Cell_Treatment Cell_Lysis Lyse cells and quantify protein Cell_Treatment->Cell_Lysis SDS_PAGE Separate proteins by SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer proteins to PVDF membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Ab Incubate with primary antibody (e.g., anti-p-Akt) Blocking->Primary_Ab Secondary_Ab Incubate with HRP- conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal using chemiluminescence Secondary_Ab->Detection End End Detection->End Cell_Cycle_Analysis_Workflow Start Start Cell_Treatment Treat cells with compound Start->Cell_Treatment Harvest_Fix Harvest and fix cells in cold 70% ethanol Cell_Treatment->Harvest_Fix Staining Stain cells with propidium iodide (PI) and RNase A Harvest_Fix->Staining Flow_Cytometry Analyze cell cycle distribution by flow cytometry Staining->Flow_Cytometry End End Flow_Cytometry->End

References

Unraveling the Analytical Landscape for Demethoxyisodaphneticin Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate detection of novel compounds is paramount. This guide provides a comparative overview of potential analytical methods for the detection of Demethoxyisodaphneticin, a terpene alkaloid reportedly from the Daphniphyllum genus. Due to the limited availability of specific data for this compound, this guide draws upon established methods for structurally related terpene alkaloids and provides a framework for developing and validating an appropriate analytical approach.

While specific validated methods for "this compound" are not available in the public domain, the analytical techniques for other Daphniphyllum alkaloids and terpene alkaloids offer a strong foundation for method development. The two most prominent and suitable techniques are High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

This guide will explore the principles of these two methods, present hypothetical yet representative quantitative data based on similar compounds, detail adaptable experimental protocols, and provide a visual workflow to aid in the selection and implementation of a suitable analytical strategy.

Comparative Quantitative Analysis

The selection of an analytical method often hinges on its performance characteristics. The following table summarizes the expected performance of HPLC-DAD and UPLC-MS/MS for the analysis of a terpene alkaloid like this compound, based on data from analogous compounds.

ParameterHPLC-DADUPLC-MS/MS
Limit of Detection (LOD) 10 - 50 ng/mL0.1 - 5 pg/mL
Limit of Quantification (LOQ) 50 - 200 ng/mL0.5 - 20 pg/mL
Linearity (r²) > 0.995> 0.999
Accuracy (% Recovery) 85 - 115%90 - 110%
Precision (% RSD) < 15%< 10%
Selectivity ModerateHigh
Throughput ModerateHigh

Note: This data is illustrative and based on the analysis of other terpene alkaloids. Actual performance for this compound would require method validation.

Experimental Protocols

Detailed and robust experimental protocols are the bedrock of reliable analytical data. Below are adaptable starting protocols for both HPLC-DAD and UPLC-MS/MS methods for the analysis of this compound.

Sample Preparation (General)

A crucial first step for accurate analysis is the efficient extraction of the analyte from the sample matrix (e.g., plant material, biological fluid).

  • Extraction: Pulverized plant material (e.g., leaves or bark of Daphniphyllum macropodum) is extracted with a suitable organic solvent such as methanol (B129727) or ethanol, often facilitated by ultrasonication or maceration.

  • Filtration: The extract is filtered to remove solid debris.

  • Purification (Optional): For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering substances. A C18 or mixed-mode cation exchange SPE cartridge would likely be appropriate for a basic alkaloid structure.

  • Final Preparation: The purified extract is evaporated to dryness and reconstituted in the initial mobile phase for injection into the chromatography system.

HPLC-DAD Method

This method is a robust and widely available technique suitable for quantification when analyte concentrations are relatively high.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice.

  • Mobile Phase: A gradient elution is typically employed.

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program: A linear gradient from 10% B to 90% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: DAD detector monitoring a wavelength range of 200-400 nm. The specific wavelength for quantification would be determined from the UV spectrum of this compound.

  • Injection Volume: 10-20 µL

UPLC-MS/MS Method

For high sensitivity and selectivity, especially in complex matrices or for trace-level detection, UPLC-MS/MS is the method of choice.

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A sub-2 µm particle size C18 or HSS T3 column (e.g., 2.1 x 100 mm, 1.8 µm) for improved resolution and speed.

  • Mobile Phase: Similar to HPLC-DAD, but with LC-MS grade solvents.

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program: A faster gradient, typically from 5-10% B to 95% B over 5-10 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40 °C

  • Mass Spectrometry Settings:

    • Ionization Mode: Positive Electrospray Ionization (ESI+) is expected for an alkaloid.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution. This provides high selectivity.

    • Source Parameters: Optimization of capillary voltage, source temperature, and gas flows is required.

  • Injection Volume: 1-5 µL

Workflow and Pathway Diagrams

To visualize the analytical process, the following diagrams illustrate the general workflow and a hypothetical signaling pathway context where this compound might be studied.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing Sample Biological or Plant Sample Extraction Solvent Extraction Sample->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Concentration Evaporation & Reconstitution Purification->Concentration Chromatography HPLC or UPLC Separation Concentration->Chromatography Detection DAD or MS/MS Detection Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification & Reporting Integration->Quantification

Caption: General workflow for the analytical detection of this compound.

G Receptor Cell Surface Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Transcription_Factor->Cellular_Response This compound This compound This compound->Receptor Inhibition

Caption: Hypothetical signaling pathway interaction for this compound.

Conclusion

While the definitive analytical methodology for this compound awaits the availability of a reference standard and its physicochemical characterization, the established protocols for similar terpene alkaloids provide a clear and actionable path forward. For initial screening and quantification at higher concentrations, HPLC-DAD offers a cost-effective and robust solution. For trace-level detection, high-throughput analysis, and studies in complex biological matrices, the superior sensitivity and selectivity of UPLC-MS/MS make it the indispensable tool. The successful implementation of either method will rely on careful adaptation of the provided protocols and rigorous method validation to ensure data of the highest quality and reliability for advancing research and development efforts.

In-Vivo Efficacy of Demethoxyisodaphneticin: A Comparative Analysis with Known PKC Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the in-vivo efficacy of the novel compound Demethoxyisodaphneticin against established Protein Kinase C (PKC) activators. Due to the limited publicly available data on this compound, this document serves as a methodological template, presenting hypothetical data and detailed experimental protocols to guide future research and comparative studies.

Introduction to Protein Kinase C (PKC) Activation

Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, apoptosis, and immune responses.[1][2] Dysregulation of PKC signaling has been implicated in various diseases, including cancer and inflammatory disorders, making PKC an attractive target for therapeutic intervention.[1] PKC activators, by mimicking the function of the endogenous second messenger diacylglycerol (DAG), can modulate these pathways and elicit therapeutic effects.

This guide focuses on the in-vivo comparison of this compound with two well-characterized PKC activators: Bryostatin-1 and Ingenol (B1671944) Mebutate. Bryostatin-1 is a marine-derived macrolide with potent anti-cancer and immunomodulatory properties.[1][3] Ingenol Mebutate, derived from the plant Euphorbia peplus, is a topical agent approved for the treatment of actinic keratosis and has shown efficacy against skin cancers.[4][5]

Comparative In-Vivo Efficacy Data

The following table summarizes hypothetical in-vivo efficacy data for this compound in comparison to Bryostatin-1 and Ingenol Mebutate in two distinct preclinical models: a human tumor xenograft model and a delayed-type hypersensitivity (DTH) model. These models are selected to represent potential anti-cancer and immunomodulatory applications of PKC activators.

Compound Assay Animal Model Dose/Route Efficacy Endpoint Result Reference
This compound Tumor Growth InhibitionNude mice with A549 lung cancer xenografts50 mg/kg, i.p., dailyTumor Volume Reduction45%Hypothetical Data
Bryostatin-1 Tumor Growth InhibitionNude mice with P388 leukemia xenografts1 µ g/injection/day , i.p.Increased Survival TimeSignificant prolongation[2]
Ingenol Mebutate Tumor RegressionSKH1 mice with T7 squamous cell carcinoma0.25% gel, topically, daily for 2 daysCure Rate (tumor-free at day 150)70%[4]
This compound Delayed-Type Hypersensitivity (DTH)C57BL/6 mice sensitized with DNFB25 mg/kg, p.o., dailyReduction in Ear Swelling30%Hypothetical Data
PMA (Phorbol 12-myristate 13-acetate) Adjuvant Activity (Immune Response)BALB/c mice vaccinated with antigenIntranasalAntigen-specific IgG and IgA antibody responsesIncreased antibody titers[6]

Experimental Protocols

Detailed methodologies for the key in-vivo experiments are provided below. These protocols are generalized and may require optimization based on the specific characteristics of the test compounds and research objectives.

Protocol 1: Subcutaneous Xenograft Tumor Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of a test compound in a subcutaneous xenograft mouse model.

1. Cell Culture and Animal Model:

  • Human cancer cell lines (e.g., A549 for lung cancer, P388 for leukemia) are cultured in appropriate media and conditions.[2]
  • Immunocompromised mice (e.g., athymic nude or NSG mice), 6-8 weeks old, are used as hosts.[7]

2. Tumor Implantation:

  • Harvest cancer cells and resuspend in a sterile solution (e.g., PBS or media) at a concentration of 1x10^7 to 5x10^7 cells/mL.
  • Mix the cell suspension with an equal volume of Matrigel®.
  • Inject 100-200 µL of the cell/Matrigel suspension subcutaneously into the flank of each mouse.

3. Treatment:

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.[7]
  • Administer the test compound (e.g., this compound) and reference compounds (e.g., Bryostatin-1) at predetermined doses and schedules (e.g., intraperitoneal injection daily).[2] The vehicle used for the control group should be the same as that used for the test compounds.

4. Efficacy Evaluation:

  • Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Width² x Length) / 2.
  • Monitor animal body weight and overall health status.
  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Protocol 2: Delayed-Type Hypersensitivity (DTH) Model

This protocol describes the induction and assessment of a DTH response in mice to evaluate the immunomodulatory effects of a test compound.

1. Animals:

  • Use immunocompetent mice, such as C57BL/6 or BALB/c, 8-10 weeks old.

2. Sensitization (Afferent Phase):

  • On day 0, sensitize the mice by applying a hapten (e.g., 0.5% 2,4-dinitrofluorobenzene - DNFB in acetone/olive oil) to a shaved area of the back.[8] Alternatively, for a protein antigen-induced DTH, mice can be immunized by subcutaneous injection of the antigen (e.g., Keyhole Limpet Hemocyanin - KLH) emulsified in an adjuvant.[9][10]

3. Treatment:

  • Administer the test compound (e.g., this compound) and a reference compound (e.g., dexamethasone (B1670325) as an immunosuppressant or PMA as an immune adjuvant) via the desired route (e.g., oral gavage) starting from the day of sensitization or a few days before the challenge.

4. Challenge (Efferent Phase):

  • On day 5-7 post-sensitization, challenge the mice by applying a lower concentration of the same hapten (e.g., 0.3% DNFB) to one ear. The contralateral ear receives the vehicle alone and serves as a control.[8] For protein antigens, inject the antigen intradermally into the ear or footpad.[9][10]

5. Measurement of DTH Response:

  • Measure the thickness of both ears using a caliper at 24, 48, and 72 hours after the challenge.
  • The DTH response is quantified as the difference in ear swelling between the hapten/antigen-challenged ear and the vehicle-challenged ear.
  • At the end of the experiment, ear tissue can be collected for histological analysis or cytokine profiling.

Visualizing Key Pathways and Workflows

PKC Signaling Pathway

The following diagram illustrates the canonical PKC signaling pathway, which is the primary target of the compounds discussed in this guide.

PKC_Signaling_Pathway Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC Substrates Downstream Substrates PKC->Substrates phosphorylates Response Cellular Responses (Proliferation, Apoptosis, etc.) Substrates->Response Activators PKC Activators (this compound, Bryostatin-1, PMA) Activators->PKC activate In_Vivo_Workflow start Study Design & Protocol Development animal_model Animal Model Selection (e.g., Xenograft, DTH) start->animal_model compound_prep Compound Formulation & Dose Range Finding animal_model->compound_prep treatment_groups Randomization into Treatment Groups compound_prep->treatment_groups dosing In-Vivo Dosing (Test & Reference Compounds) treatment_groups->dosing monitoring Monitoring (Tumor size, ear swelling, body weight, etc.) dosing->monitoring endpoint Study Endpoint & Tissue Collection monitoring->endpoint analysis Data Analysis (Statistical Comparison) endpoint->analysis conclusion Conclusion & Reporting analysis->conclusion

References

Demethoxyisodaphneticin in Animal Models: A Comparative Analysis of Daphnane Diterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the preclinical potential of a novel compound requires rigorous statistical validation and comparison against established alternatives. While specific in vivo data for Demethoxyisodaphneticin remains limited in publicly available literature, a comprehensive analysis of its chemical family, the daphnane (B1241135) diterpenes, offers valuable insights into its potential therapeutic effects and the experimental frameworks required for its evaluation.

This compound belongs to the daphnane-type diterpenoids, a class of compounds predominantly isolated from plants of the Thymelaeaceae and Euphorbiaceae families.[1] These compounds are characterized by a 5/7/6-tricyclic ring system and exhibit a wide range of biological activities, including anticancer, anti-HIV, anti-inflammatory, and neurotrophic effects.[1][2] This guide provides a comparative overview of the in vivo validated effects of structurally related daphnane diterpenes, offering a predictive framework for the potential applications and experimental validation of this compound.

Comparative Efficacy of Daphnane Diterpenes in Animal Models

To contextualize the potential of this compound, this section summarizes the quantitative outcomes of studies on other notable daphnane diterpenes.

CompoundAnimal ModelDisease/ConditionKey Quantitative FindingsReference
Yuanhuacin 6-hydroxydopamine (6-OHDA)-lesioned rat modelParkinson's Disease- Significantly improved behavioral deficits. - Reduced tyrosine hydroxylase (TH)-positive dopaminergic neuron death.[3]
Genkwanine N In vitro studies with relevance to neuroprotectionNeuroinflammation and neuronal cell death- Inhibited 6-OHDA-induced neuronal cell death. - Inhibited lipopolysaccharide (LPS)-induced neuroinflammation.[3]
Various Daphnane Diterpenes In vitro human tumor cell linesCancer- Many daphnane-type diterpenes show inhibitory effects on various cancer cells.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative experimental protocols for assessing the therapeutic effects of daphnane diterpenes in animal models.

Neuroprotection in a Parkinson's Disease Model (based on Yuanhuacin study)
  • Animal Model: 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease.

  • Treatment: Intraperitoneal administration of Yuanhuacin (0.5 mg/kg/day) for 2 weeks.[3]

  • Behavioral Assessment: Evaluation of motor function deficits.

  • Histological Analysis: Immunohistochemical staining for tyrosine hydroxylase (TH) to quantify dopaminergic neuron survival in the substantia nigra.

  • Neuroinflammation Assessment: Analysis of inflammatory markers in brain tissue.[3]

  • Statistical Analysis: Appropriate statistical tests to compare treatment groups with vehicle controls.

In Vitro Cytotoxicity Assay (relevant for anticancer screening)
  • Cell Lines: A panel of human tumor cell lines (e.g., Hep3B).[5]

  • Treatment: Incubation of cells with varying concentrations of the test compound.

  • Viability Assay: Assessment of cell viability using methods such as MTT or MTS assays.

  • Apoptosis Analysis: Staining with Hoechst 33258 and Annexin V-FITC/PI to quantify apoptotic cells.[5]

  • Mechanism of Action: Western blot analysis for key apoptosis-related proteins such as Bax and Bcl-2.[5]

  • Statistical Analysis: Calculation of IC50 values and statistical comparison of treated versus untreated cells.

Signaling Pathways

Daphnane diterpenes exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is key to elucidating their mechanism of action.

Neuroprotective Signaling Pathway of Yuanhuacin and Genkwanine N cluster_0 Daphnane Diterpenes cluster_1 Cellular Target cluster_2 Downstream Effects Yuanhuacin Yuanhuacin Nurr1 Nurr1 Yuanhuacin->Nurr1 Genkwanine N Genkwanine N Genkwanine N->Nurr1 Transcriptional Activation Transcriptional Activation Nurr1->Transcriptional Activation Neuroprotection Neuroprotection Transcriptional Activation->Neuroprotection Anti-inflammatory Effects Anti-inflammatory Effects Transcriptional Activation->Anti-inflammatory Effects

Caption: Proposed neuroprotective signaling pathway for Yuanhuacin and Genkwanine N via Nurr1 activation.

Apoptotic Signaling Pathway in Cancer Cells Daphnane Diterpenes Daphnane Diterpenes Bcl-2 Bcl-2 Daphnane Diterpenes->Bcl-2 down-regulation Bax Bax Daphnane Diterpenes->Bax up-regulation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bcl-2->Mitochondrial Outer Membrane Permeabilization Bax->Mitochondrial Outer Membrane Permeabilization Caspase Activation Caspase Activation Mitochondrial Outer Membrane Permeabilization->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Preclinical Evaluation Workflow for Daphnane Diterpenes Compound Isolation and Identification Compound Isolation and Identification In Vitro Screening In Vitro Screening Compound Isolation and Identification->In Vitro Screening Selection of Lead Compound(s) Selection of Lead Compound(s) In Vitro Screening->Selection of Lead Compound(s) Animal Model Selection Animal Model Selection Selection of Lead Compound(s)->Animal Model Selection Pharmacokinetic and Toxicological Studies Pharmacokinetic and Toxicological Studies Selection of Lead Compound(s)->Pharmacokinetic and Toxicological Studies In Vivo Efficacy Studies In Vivo Efficacy Studies Animal Model Selection->In Vivo Efficacy Studies Data Analysis and Statistical Validation Data Analysis and Statistical Validation In Vivo Efficacy Studies->Data Analysis and Statistical Validation Pharmacokinetic and Toxicological Studies->Data Analysis and Statistical Validation

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Demethoxyisodaphneticin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Demethoxyisodaphneticin. Given the absence of specific safety data for this compound, a precautionary approach is mandated. Based on its structural class—daphnane-type diterpenoid—this compound should be handled as a potent cytotoxic agent. Adherence to these guidelines is essential to ensure the safety of all laboratory personnel and the environment.

Hazard Identification and Risk Assessment

This compound belongs to the daphnane-type diterpenoid family of natural products. Compounds in this class are known to exhibit a range of potent biological activities, including anti-HIV, anti-cancer, and cytotoxic effects.[1][2][3] The primary route of occupational exposure is through inhalation of aerosols, skin contact, or accidental ingestion. Due to its potential cytotoxicity, all contact should be minimized.

A thorough risk assessment should be conducted before any handling of this compound. This assessment must identify potential hazards, evaluate the risks of exposure, and establish control measures.[4]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound in any form (solid or in solution). This equipment should be selected based on a thorough risk assessment and is designed to provide a barrier against potent compounds.[4][5]

PPE CategoryItemSpecifications and Use
Hand Protection Double GlovesTwo pairs of chemotherapy-rated nitrile gloves should be worn at all times. The outer glove should be changed immediately upon contamination. Gloves should have a long cuff to be tucked under the gown sleeve.[6][7]
Body Protection Disposable GownA disposable, solid-front, back-closing gown made of a low-permeability fabric is required. Gowns should be changed at the end of each procedure or if contaminated.[8]
Respiratory Protection N95 Respirator or HigherFor handling powders or creating aerosols, a fit-tested N95 respirator is the minimum requirement. For higher-risk procedures, a powered air-purifying respirator (PAPR) may be necessary.
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are mandatory. A full-face shield must be worn over the goggles when there is a risk of splashes or aerosol generation.[6][8]
Foot Protection Shoe CoversDisposable shoe covers should be worn and removed before exiting the designated handling area.

Operational Procedures

All work with this compound must be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to minimize exposure.

Preparation and Handling
  • Designated Area: All handling of this compound must occur in a designated and clearly labeled area.

  • Engineering Controls: Use a certified chemical fume hood or a Class II Biological Safety Cabinet for all manipulations of the compound.

  • Weighing: To prevent aerosolization, weigh solid this compound in a containment device such as a glove box or a ventilated balance enclosure.

  • Solution Preparation: When preparing solutions, add the solvent slowly to the solid to avoid splashing.

  • Transport: When transporting this compound, use a secondary, sealed, and shatterproof container.

Spill Management

In the event of a spill, the area should be evacuated and secured to prevent the spread of contamination.[8]

  • Alert Personnel: Immediately alert others in the vicinity.

  • Don Appropriate PPE: Before cleaning, don the full PPE ensemble described in the table above.

  • Containment: For liquid spills, use a chemotherapy spill kit or absorbent pads to contain the spill. For solid spills, gently cover with damp absorbent material to avoid raising dust.

  • Decontamination: Clean the spill area with an appropriate deactivating solution (e.g., 10% bleach solution), followed by a rinse with water. All cleaning materials must be disposed of as cytotoxic waste.[8]

Disposal Plan

All waste contaminated with this compound must be treated as cytotoxic waste and disposed of according to institutional and regulatory guidelines.[9][10]

Waste TypeDisposal ContainerProcedure
Solid Waste Labeled, sealed, and puncture-resistant containerIncludes contaminated gloves, gowns, shoe covers, and other disposable labware.
Sharps Labeled, puncture-proof sharps containerNeedles, syringes, and other contaminated sharps.
Liquid Waste Labeled, leak-proof, and chemically resistant containerAll solutions containing this compound. Do not dispose of down the drain.

Experimental Protocols and Visualizations

To ensure clarity and adherence to safety procedures, the following diagrams illustrate the key workflows for handling this compound.

Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Don_PPE 1. Don Full PPE Prepare_Work_Area 2. Prepare Designated Work Area Don_PPE->Prepare_Work_Area Weigh_Compound 3. Weigh Compound in Containment Prepare_Work_Area->Weigh_Compound Prepare_Solution 4. Prepare Solution in Fume Hood Weigh_Compound->Prepare_Solution Conduct_Experiment 5. Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate_Surfaces 6. Decontaminate Work Surfaces Conduct_Experiment->Decontaminate_Surfaces Segregate_Waste 7. Segregate Cytotoxic Waste Decontaminate_Surfaces->Segregate_Waste Dispose_Waste 8. Dispose of Waste in Labeled Containers Segregate_Waste->Dispose_Waste Doff_PPE 9. Doff PPE Dispose_Waste->Doff_PPE

Caption: Step-by-step workflow for handling this compound.

Risk_Management Risk Management for this compound Hazard_ID Hazard Identification (Potent Cytotoxicity) Risk_Assessment Risk Assessment (Exposure Potential) Hazard_ID->Risk_Assessment Control_Measures Control Measures Risk_Assessment->Control_Measures Emergency_Procedures Emergency Procedures (Spill & Exposure Response) Risk_Assessment->Emergency_Procedures Engineering_Controls Engineering Controls (Fume Hood, BSC) Control_Measures->Engineering_Controls Admin_Controls Administrative Controls (SOPs, Training) Control_Measures->Admin_Controls PPE Personal Protective Equipment (Gloves, Gown, Respirator) Control_Measures->PPE

Caption: Logical relationship for risk management.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Demethoxyisodaphneticin
Reactant of Route 2
Reactant of Route 2
Demethoxyisodaphneticin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.